molecular formula C11H15BrN2O2S B1400141 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine CAS No. 1838000-66-0

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Cat. No.: B1400141
CAS No.: 1838000-66-0
M. Wt: 319.22 g/mol
InChI Key: KLAZLOCAZXZLKO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a useful research compound. Its molecular formula is C11H15BrN2O2S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAZLOCAZXZLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

[1][2]

Executive Summary

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery.[1][2] It serves as a "privileged scaffold," combining the pharmacokinetic advantages of the piperazine ring with the versatile reactivity of an aryl bromide and the structural rigidity of a sulfonamide linker. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodology, and application in high-throughput screening (HTS) library generation.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon procurement or synthesis to ensure grade purity.

ParameterValue
IUPAC Name 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 319.22 g/mol
CAS Number 837-12-7 (Isomer generic); Specific isomer often custom synthesized
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in Water
pKa (Calculated) ~8.5 (Secondary amine)
LogP (Predicted) ~1.6 - 2.0

Structural Analysis & Pharmacophore Logic

The molecule consists of three distinct functional zones, each contributing to its utility in drug design:

  • The Piperazine Core: The 3-methyl substitution introduces chirality (typically available as racemic or enantiopure R/S forms) and breaks molecular symmetry.[1] This reduces crystal packing energy—improving solubility compared to unsubstituted piperazines—and restricts conformational flexibility, which can enhance receptor binding selectivity.

  • The Sulfonamide Linker: Provides a robust, metabolically stable connection that acts as a hydrogen bond acceptor. It orients the aryl group and the piperazine ring in a specific "L-shaped" or twisted geometry.[1][2]

  • The Aryl Bromide Handle: The 4-bromo substituent is a critical "synthetic handle."[1][2][3] It is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification into biaryl or aryl-amine libraries.[1][2]

Structural Logic Diagram

StructuralLogicCorePiperazine Ring(Solubility & Bioavailability)Methyl3-Methyl Group(Chirality & Conformational Lock)Core->Methyl SubstitutionLinkerSulfonamide (SO2)(Metabolic Stability)Core->Linker N1-AttachmentHandle4-Bromoaryl Group(Cross-Coupling Site)Linker->Handle Electronic Connection

Caption: Functional decomposition of the molecule highlighting the role of each pharmacophore element.

Synthetic Methodology

The synthesis of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine relies on a nucleophilic substitution reaction (sulfonylation).[1][2] A critical aspect of this protocol is regioselectivity . 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Adjacent to methyl): Sterically hindered.

  • N4 (Distal to methyl): Less hindered and more nucleophilic.

Under controlled conditions, the sulfonyl chloride preferentially reacts with the less hindered N4 position, yielding the desired 1-sulfonyl-3-methyl isomer (Note: IUPAC numbering changes priority upon substitution, where the sulfonylated nitrogen becomes N1).[1][2]

Reaction Scheme

Reagents:

  • 4-Bromobenzenesulfonyl chloride [CAS: 98-58-8][1][2][4]

  • 2-Methylpiperazine [CAS: 109-07-9][1][2][5]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Protocol

Step 1: Preparation of Reactants

  • Dissolve 2-methylpiperazine (1.0 equiv, e.g., 10.0 g) in dry DCM (10 volumes) in a round-bottom flask.

  • Add Triethylamine (1.2 equiv) to scavenge the HCl by-product.[1][2]

  • Cool the solution to 0°C using an ice bath to suppress bis-sulfonylation and improve regioselectivity.

Step 2: Controlled Addition

  • Dissolve 4-bromobenzenesulfonyl chloride (0.95 equiv) in a separate portion of DCM.[1][2]

  • Critical Step: Add the sulfonyl chloride solution dropwise to the piperazine solution over 30–60 minutes.

    • Why? Keeping the sulfonyl chloride as the limiting reagent locally ensures the highly nucleophilic N4 reacts first, preventing reaction at the hindered N1.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir for 4–12 hours.

  • Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting sulfonyl chloride should disappear.

Step 4: Workup & Purification [1][2]

  • Wash the organic layer with Water (2x) to remove amine salts.

  • Wash with Brine (1x).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflowReagentA2-Methylpiperazine(1.0 eq)MixDissolve in DCM (0°C)ReagentA->MixReagentB4-Bromobenzenesulfonyl Cl(0.95 eq)ReactDropwise Addition(Regiocontrol)ReagentB->ReactBaseTriethylamine(Scavenger)Base->MixMix->React NucleophileStirStir RT (4-12h)React->StirWorkupWash (H2O/Brine)ConcentrateStir->WorkupProductCrude Product(Solid)Workup->Product

Caption: Synthetic workflow emphasizing the dropwise addition strategy to ensure regioselectivity.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two doublets (integration 2H each) around δ 7.6–7.8 ppm, characteristic of the para-substituted benzene ring (AA'BB' system).[1]

    • Piperazine Ring: Multiplets in the range of δ 2.0–3.6 ppm.

    • Methyl Group: A distinct doublet around δ 0.9–1.1 ppm (coupling with the adjacent methine proton).

    • Amine Proton: A broad singlet (exchangeable with D₂O) around δ 2.0–3.0 ppm (N-H), confirming the secondary amine is free.

  • Mass Spectrometry (ESI+):

    • Major peak at [M+H]⁺ = 319.0/321.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

Applications in Drug Discovery

This molecule is primarily used as an intermediate for generating diversity in Lead Optimization phases.

Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent substrate for Suzuki-Miyaura coupling.[1][2] Reacting this scaffold with aryl boronic acids yields biaryl sulfonamides, a motif found in:

  • Chemokine Receptor Antagonists (e.g., CCR2, CCR5): Used in inflammation and immunology.

  • MMP Inhibitors: Matrix metalloproteinase inhibitors for cancer metastasis research.

N-Alkylation/Acylation

The free secondary amine (N4 position relative to sulfonyl) allows for further chain extension:

  • Reductive Amination: With aldehydes to attach solubilizing groups.[1]

  • Amide Coupling: With carboxylic acids to create peptidomimetics.[1]

Serotonin (5-HT) Ligands

Arylsulfonyl piperazines are classic pharmacophores for 5-HT₆ and 5-HT₇ receptor ligands.[1][2] The 3-methyl group often enhances selectivity by restricting the rotation of the piperazine ring, fitting specific hydrophobic pockets in the GPCR transmembrane domain.

Safety & Handling

  • Hazards: The compound is an organic sulfonamide and aryl halide. It should be treated as a potential Skin and Eye Irritant (H315, H319) .

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine Compound Summary (Isomer Analog). National Library of Medicine. Available at: [Link][1][2]

Physicochemical Profiling of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine: A Guide to Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine , a specialized sulfonamide scaffold used frequently as an intermediate in medicinal chemistry (e.g., for 5-HT receptor antagonists or kinase inhibitors).[1][2][3]

Due to the specific regiochemistry of this molecule (methyl group at the C3 position rather than the N4 position), its solubility profile differs subtly from the more common N-methyl analogues.[3][4] This guide synthesizes structural analysis with standard physicochemical characterization protocols.

Executive Summary

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a lipophilic weak base.[1][2] Its solubility is governed by the interplay between the hydrophobic 4-bromobenzenesulfonyl tail and the ionizable secondary amine at the N4 position of the piperazine ring.[1][2][3]

  • Core Challenge: The neutral free base exhibits poor aqueous solubility (< 0.1 mg/mL) at physiological pH (7.4), necessitating pH manipulation or cosolvent systems for biological assays.[3][4]

  • Key Property: The molecule exhibits pH-dependent solubility (Class II/IV behavior in BCS classification), becoming highly soluble in acidic media due to protonation of the piperazine nitrogen.[3]

Structural & Physicochemical Analysis[4][5][6][7]

To understand the solubility, we must first analyze the Structure-Property Relationships (SPR).[3][4]

Molecule Architecture[1][2][3]
  • Lipophilic Domain: The 4-bromophenyl moiety provides significant hydrophobic bulk and potential for halogen bonding.[1][2][3]

  • Electronic Domain: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG).[1][2] It delocalizes the lone pair of the N1 nitrogen, rendering it non-basic (amide-like character).[3][4]
    
  • Hydrophilic/Basic Domain: The 3-methylpiperazine ring contains a secondary amine at position N4.[1][2][3] This is the sole basic center (pKa ~9.0–9.5).[1][2][3] The C3-methyl group adds steric bulk near the N4 amine, slightly increasing lipophilicity compared to the des-methyl analogue.[1][2][3]

Calculated & Predicted Properties

Values estimated based on SAR of arylsulfonyl piperazine analogues.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~319.22 g/mol Moderate; suitable for oral absorption.[1][2][3]
cLogP 1.8 – 2.3Moderately lipophilic; requires organic cosolvents for stock solutions.[1][2][3]
pKa (Basic) 9.2 ± 0.5 (N4-H)Ionized (+) at pH < 7.0; Neutral at pH > 9.[1][2][3]0.
pKa (Acidic) N/AThe sulfonamide N1 is fully substituted; no acidic proton.[1][2][3]
H-Bond Donors 1 (N4-H)The secondary amine can donate a hydrogen bond (unlike N-methyl variants).[1][2]
H-Bond Acceptors 4 (O=S=O, N1, N4)Good interaction with polar solvents like DMSO/Water.[3][4]

Solubility Profile

Solvent Compatibility Table

The following data serves as a guide for stock solution preparation and formulation.

SolventSolubility RatingEstimated Conc.Usage Notes
DMSO High > 50 mMPreferred for cryo-stock solutions.[1][2]
DMF High > 50 mMAlternative stock solvent.[1][2][3]
Methanol Moderate 10–25 mMGood for intermediate dilutions.[1][2][3]
Water (pH 7) Low < 100 µMRisk of precipitation upon dilution.[1][2][3]
0.1 M HCl High > 10 mMForms soluble hydrochloride salt in situ.[1][2][3]
PBS (pH 7.4) Low < 50 µMUse <1% DMSO cosolvent to maintain stability.[1][2][3]
The pH-Solubility Relationship

The solubility (


) of this compound is strictly defined by the Henderson-Hasselbalch equation for a weak base:

[1][2][4]
  • pH < 7.0: The N4 amine is protonated (

    
    ).[1][2][3] Solubility increases exponentially as pH drops.[1][2][3]
    
  • pH > 9.0: The amine is deprotonated (neutral).[1][2][3] Solubility plateaus at the intrinsic solubility (

    
    ), which is very low.[3][4]
    
Visualization: Structure-Solubility Map

The following diagram illustrates how specific functional groups dictate the solubility behavior.

SolubilityMap Compound 1-(4-Bromobenzenesulfonyl)- 3-methylpiperazine Sulfonyl Sulfonyl Group (Polar, Non-basic) Compound->Sulfonyl PhenylBr 4-Bromo-Phenyl (Lipophilic Domain) Compound->PhenylBr Piperazine 3-Methylpiperazine (Basic Domain) Compound->Piperazine SolubilityNeut Low Solubility (pH > 9) Intrinsic Lipophilicity Sulfonyl->SolubilityNeut Dipole interaction PhenylBr->SolubilityNeut Pi-stacking agg. SolubilityAcid High Solubility (pH < 7) Protonation of N4 Piperazine->SolubilityAcid Ionization (pKa ~9)

Figure 1: Mechanistic contributions of functional groups to the solubility profile.[1][3][4]

Experimental Protocols

To validate the solubility for drug discovery applications, use the following self-validating workflows.

Protocol A: Kinetic Solubility (High Throughput)

Purpose: Rapidly determine the "precipitation limit" when diluting from DMSO into buffer.[1][3][4]

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spiking: Add 10 µL of DMSO stock (final conc: 500 µM, 5% DMSO). Note: Perform serial dilutions for range 10–500 µM.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at 254 nm (aromatic ring absorption).

  • Calculation: Compare absorbance against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the true equilibrium solubility (


) of the crystalline solid.[1][3][4]
  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Equilibration: Cap and stir/shake for 24–48 hours at 25°C.

    • Validation Step: Check pH at the end of the experiment.[2][3] If the compound is a salt, it may alter the buffer pH.[3][4]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Analysis: Dilute the supernatant with Methanol (1:10) to prevent precipitation during injection.[1][2][3] Analyze via HPLC-UV or LC-MS.[1][2][3]

Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound Choice Select Method Start->Choice Kinetic Kinetic (DMSO Stock) Choice->Kinetic Early Screening Thermo Thermodynamic (Solid) Choice->Thermo Lead Opt / Form. StepK1 Dilute into Buffer (2% DMSO) Kinetic->StepK1 StepT1 Saturate Buffer (Excess Solid) Thermo->StepT1 StepK2 Incubate 2-4 hrs StepK1->StepK2 StepK3 Detect Precipitation (Nephelometry/UV) StepK2->StepK3 Result Solubility Value (µM) StepK3->Result StepT2 Equilibrate 24-48 hrs StepT1->StepT2 StepT3 Filter & HPLC-UV StepT2->StepT3 StepT3->Result

Figure 2: Decision tree for selecting the appropriate solubility assay.

Formulation & Optimization Strategies

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ the following strategies:

Salt Formation

Because the N4 nitrogen is basic, this compound is an excellent candidate for salt formation.[3][4]

  • Recommended Counterions:

    • Hydrochloride (HCl):[1][4][5] Standard first choice.[1][2][3] High melting point, generally higher solubility.[3][4]

    • Mesylate (Methanesulfonic acid):[1][4] Good for increasing lipophilicity-solubility balance.[1][2][3][5][6]

    • Tartrate: Useful if a slower dissolution rate is required.[1][2][3]

Cosolvent Systems (For IV/IP Dosing)

Avoid using 100% DMSO in vivo.[1][2][3]

  • Recipe: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.

  • Mechanism: The surfactant (Solutol/Tween) prevents the hydrophobic bromophenyl tail from aggregating in the aqueous phase.[2][3]

References

  • Lipinski, C. A., et al. (2001).[3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 710729, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogue Reference).[1][2][3] PubChem.

  • Bergström, C. A., et al. (2007).[3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Piperazine Derivatives. BenchChem.[1][2][3][5][7]

Sources

Pharmacophore Modeling of Bromobenzenesulfonyl Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Privilege

The bromobenzenesulfonyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, possessing an inherent affinity for G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) family (specifically 5-HT6 and 5-HT7), as well as specific proteases like BACE1.

While many guides treat pharmacophore modeling as a generic "connect-the-dots" exercise, this guide focuses on the specific electronic and steric nuances of this scaffold. The critical differentiator in modeling this moiety is not the piperazine ring, but the bromine atom , which must be modeled not merely as a hydrophobic sphere, but as a directional Halogen Bond (XB) donor via its


-hole.

The Chemical Space: Anatomy of the Pharmacophore

To build a robust model, we must first deconstruct the scaffold into its pharmacophoric features. A standard force-field approach often fails here because it neglects the anisotropic charge distribution on the bromine.

Structural Decomposition
ComponentFunctionPharmacophoric Feature TypeCritical Modeling Note
Bromine (Br) Lipophilicity & Halogen BondingHYD (Hydrophobic) + XB (Halogen Bond Donor)Must account for the

-hole (positive potential along the C-Br axis).
Benzenesulfonyl Rigid Anchor & H-BondingRA (Ring Aromatic) + HBA (Acceptor)The

geometry creates a "kink" that orients the aromatic ring relative to the piperazine.
Piperazine Basic LinkerPI (Positive Ionizable)Usually protonated at physiological pH. The chair conformation is energetically preferred.
N-Substituent Diversity ElementHYD / HBA / HBD The distal group determines selectivity (e.g., between 5-HT6 and 5-HT7).
The Bromine -Hole Imperative

In standard molecular mechanics, halogens are treated as negative point charges. However, in bromobenzenesulfonyls, the electron-withdrawing sulfonyl group enhances the


-hole —a region of positive electrostatic potential on the bromine atom opposite the C-Br bond.
  • Implication: Your pharmacophore model must allow the Br atom to act as a specific interaction point for backbone carbonyls (e.g., in the receptor binding pocket).

  • Geometric Constraint: The angle

    
     should be approximately 
    
    
    
    .

Workflow Visualization

The following diagram outlines the iterative cycle of generating a consensus pharmacophore model for this specific scaffold, integrating the halogen-bonding correction.

PharmacophoreWorkflow cluster_details Critical Checkpoints Dataset Dataset Curation (Active vs Decoy) ConfGen Conformational Ensemble Gen (Include Ring Flips) Dataset->ConfGen Clean 2D->3D Align Molecular Alignment (Sulfonyl Superposition) ConfGen->Align Flexible Fit Check1 Check Piperazine Chair/Boat ConfGen->Check1 FeatureExt Feature Extraction (Define XB & PI) Align->FeatureExt Consensus Valid Validation (ROC/AUC) FeatureExt->Valid Test Set Check2 Define Br as Vector FeatureExt->Check2 Valid->FeatureExt Refine Constraints

Figure 1: Iterative Pharmacophore Generation Pipeline. Note the specific checkpoints for piperazine conformation and bromine vector definition.

Protocol: Ligand-Based Pharmacophore Generation

This protocol assumes the use of industry-standard software (e.g., Schrödinger Phase, MOE, or LigandScout), but the logic applies universally.

Step 1: Dataset Curation & "Bioactive" Bias

Do not use raw HTS data. For bromobenzenesulfonyl piperazines, you must separate compounds based on the linker length if the N-substituent varies.

  • Action: Select 15-20 diverse actives (

    
    ) and 50+ inactives.
    
  • Stereochemistry: If the piperazine is substituted (e.g., 2-methylpiperazine), fix the chirality. The (R)-enantiomer often shows higher affinity in 5-HT6 ligands.

Step 2: Conformational Search (The Piperazine Problem)

Piperazine rings can flip between chair and boat forms. While the chair is the global minimum, the bioactive conformation in GPCRs sometimes requires a twisted-boat to satisfy the distance between the basic nitrogen and the aromatic sulfonamide.

  • Protocol: Generate energetic conformers up to 10 kcal/mol above the global minimum.

  • Constraint: Ensure the sulfonyl sulfur atom maintains a tetrahedral geometry.

Step 3: Alignment & Feature Definition
  • Anchor Point: Use the Sulfonyl group (

    
    )  as the primary alignment anchor. It is the most rigid part of the scaffold.
    
  • Vector Definition:

    • Feature 1 (HBA): Place vector features on the sulfonyl oxygens.

    • Feature 2 (PI): Place a Positive Ionizable feature on the distal piperazine nitrogen (N4).

    • Feature 3 (XB/HYD): Place a Hydrophobic feature on the Bromine. Crucial: If your software supports it (e.g., MOE), add a "Projected Donor" feature extending from the Br atom along the C-Br axis to represent the

      
      -hole.
      
Step 4: Spatial Constraints

For 5-HT6 antagonism, the distance between the Centroid of the Benzene Ring and the Basic Nitrogen (PI) is typically 5.5 Å - 6.5 Å .

  • Validation: Measure this distance in your aligned model. If it deviates significantly, your alignment is likely incorrect.

Protocol: Structure-Based Refinement (Docking Integration)

When a crystal structure or homology model (e.g., 5-HT6 based on 5-HT2B) is available, you must validate the pharmacophore against the binding pocket.

Interaction Map Visualization

The following diagram illustrates the specific residue interactions required for high-affinity binding of this scaffold.

InteractionMap Br Bromine Atom BackboneO Backbone C=O (Val/Thr) Br->BackboneO Halogen Bond (σ-hole) Benzene Benzene Ring AroPocket Aromatic Cluster (Trp/Phe) Benzene->AroPocket π-π Stacking SO2 Sulfonyl Group SO2->AroPocket Steric Anchor PipN Piperazine N+ Asp Aspartate (D3.32) PipN->Asp Salt Bridge (Charge Assisted)

Figure 2: Interaction Map of Bromobenzenesulfonyl Piperazine within a GPCR Binding Pocket (e.g., 5-HT6).[1][2]

Refinement Steps[3]
  • Docking Grid Generation: Center the grid on the highly conserved Aspartate residue (Asp3.32 in GPCR numbering).

  • Halogen Bond Scoring: Standard scoring functions (e.g., GlideScore, AutoDock Vina) may underestimate the Br contribution.

    • Correction: Use a QM/MM approach or specific scoring terms (e.g., Glide XP with halogen bonding enabled) to verify that the Bromine is not clashing but rather interacting with carbonyls or aromatic edges.

  • Exclusion Volumes: Generate "Exclusion Spheres" where the receptor backbone is tightest. The sulfonyl group usually sits in a tight pocket; any bulky substitution at the ortho position of the benzene ring often destroys activity due to steric clash.

Validation & Interpretation

A valid model must distinguish active compounds from decoys.

Metrics Table

Summarize your model performance using these metrics. A "Good" model for this scaffold should meet these thresholds:

MetricDefinitionTarget ValueInterpretation
GH Score Guner-Henry Score> 0.7Balances yield and recall.
EF (1%) Enrichment Factor at 1%> 10The model picks actives early in the list.
AUC Area Under ROC Curve> 0.85High probability of correct classification.[3]
RMSD Alignment Error< 1.0 ÅStructural tightness of the pharmacophore.
The "Decoy" Trap

When generating decoys for this scaffold, do not just use random drug-like molecules. You must use molecules that contain:

  • A piperazine ring.[1][4][5][6][7][8]

  • A sulfonamide.[1][5][6] But lack the specific spatial arrangement. If your decoys look nothing like the actives, your enrichment metrics will be artificially high (false confidence).

References

  • Halogen Bonding in Biological Systems

    • Citation: Wilcken, R., et al. (2013).[9][10] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

    • Context: Establishes the theoretical basis for modeling the Bromine -hole.
  • 5-HT6 Pharmacophore Modeling

    • Citation: López-Rodríguez, M. L., et al. (2005).[1] "A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists." Journal of Medicinal Chemistry.

    • Context: The seminal paper defining the distance constraints between the aromatic sulfonyl and the piperazine nitrogen.
  • Arylsulfonyl Piperazine Synthesis & Activity

    • Citation: Canale, V., et al. (2022).[2] "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity."[2][11] Biomolecules.[1][4][7][8][12][13]

    • Context: Provides recent experimental data on the biological activity of this specific scaffold.
  • Pharmacophore Modeling Methodologies

    • Citation: Kutlushina, A., et al. (2018).
    • Context: Describes modern algorithms for alignment-free pharmacophore generation applicable to this d

Sources

Technical Guide: Safety, Handling, and Application of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

[1]

Executive Summary

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine (CAS: 1838000-66-0) is a bifunctional building block extensively used in the synthesis of kinase inhibitors, GPCR ligands (e.g., GlyT-1 inhibitors), and antiviral agents.[1] Its structure combines a lipophilic, electron-withdrawing 4-bromobenzenesulfonyl moiety with a polar, basic 3-methylpiperazine core.[1]

This guide moves beyond generic safety data, providing researchers with a mechanistic understanding of the compound's hazards, stability profile, and validated handling protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

The physicochemical properties of this compound dictate its bioavailability in assays and its behavior during storage.

PropertySpecification
Chemical Name 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
CAS Number 1838000-66-0
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 319.22 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water (unless protonated)
pKa (Calculated) ~8.5 (Piperazine NH) – Basic character dictates storage as a salt or free base under inert gas.[1]
LogP (Predicted) ~1.6 – Moderate lipophilicity suitable for CNS drug discovery.

Part 2: Hazard Identification & Mechanistic Toxicology[1][2]

Unlike generic SDSs, we analyze why these hazards exist based on the functional groups.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4]

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5][6]

Mechanistic Insight[1]
  • Piperazine Sensitivity (H335, H315): The secondary amine in the piperazine ring is a nucleophile and a base. Piperazine derivatives are known sensitizers. Inhalation of dust can trigger hyper-reactivity in the bronchial smooth muscle.

  • Sulfonamide Stability: The sulfonamide linkage (

    
    ) is chemically robust, unlike its precursor (sulfonyl chloride).[1] However, it remains a polar motif that can dehydrate mucous membranes, leading to irritation (H319).
    
  • Bromine Moiety: The aryl bromide is metabolically stable but poses environmental accumulation risks if disposed of improperly.

Part 3: Handling, Storage, & Stability Protocols

Storage Integrity System
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists due to the secondary amine. Store under Argon or Nitrogen to prevent carbonate formation (reaction with atmospheric CO₂).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic debromination over long durations.[1]

Solubilization Protocol (Self-Validating)

When preparing stock solutions for biological assays (e.g., 10 mM in DMSO):

  • Visual Check: Ensure the solid is free-flowing, not clumped (sign of moisture uptake).

  • Dissolution: Add DMSO. Vortex for 30 seconds.

  • Validation: If the solution remains cloudy, sonicate at 40°C for 5 minutes.

  • QC Step: Check for "fishy" odor. A strong amine odor suggests degradation or free piperazine impurities.

Part 4: Experimental Workflow & Synthesis Logic

The following diagram illustrates the synthesis logic and the safety decision matrix for handling this compound.

Visualization: Synthesis & Safety Logic

GStartStart: 4-Bromobenzenesulfonyl ChlorideReactionReaction: Nucleophilic Substitution(0°C -> RT, DCM/TEA)Start->Reaction Electrophile (Corrosive)ReagentReagent: 2-MethylpiperazineReagent->Reaction Nucleophile (Irritant)ProductTarget: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine(CAS 1838000-66-0)Reaction->Product Regioselective FormationSafetySafety Check: LC-MS Purity >95%?Check for residual Sulfonyl ChlorideProduct->Safety QC ValidationSafety->Reaction Fail (Repurify)StorageStorage: Argon, 4°CAvoid CO2 absorptionSafety->Storage Pass

Caption: Synthesis pathway from corrosive precursors to the target scaffold, integrating a mandatory QC safety checkpoint.

Senior Scientist Protocol: Regioselectivity & Purification

When synthesizing this compound, the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperazine usually favors the unhindered N4 position.[1] However, commercial samples may contain the N1-isomer or bis-sulfonated byproducts.[1]

  • Purification Tip: Use Acid-Base extraction.[1] The product retains a basic secondary amine.

    • Dissolve crude in EtOAc.

    • Wash with 1N NaOH (removes bis-sulfonated impurities and unreacted acid chloride hydrolysis products).

    • Extract into 1N HCl (pulls the desired amine product into the aqueous phase).

    • Basify aqueous layer and re-extract with EtOAc. This ensures high purity (>98%) without column chromatography.

Part 5: Emergency Response & First Aid[1]

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15 mins.[1][7] Lift eyelids.Basic amines can cause penetrating corneal injury. Immediate dilution is critical to prevent opacity.
Skin Contact Wash with soap and water.[3][6] Remove contaminated clothing.[3][4][6][7]Lipophilic nature allows dermal absorption. Soap breaks the lipid barrier to remove the compound.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).
Inhalation Move to fresh air.[3][4][6][7] Monitor for wheezing.Piperazine motifs are respiratory sensitizers; delayed bronchospasm can occur.

Part 6: Regulatory & Environmental[1]

  • TSCA (USA): Likely R&D Exemption only. Not for general commercial use without PMN.

  • REACH (EU): Unregistered (Low Volume Exemption likely).

  • Disposal: Incineration is required. The bromine atom requires a scrubber system in the incinerator to capture HBr gas emissions. Do not discharge into aqueous waste streams (Toxic to aquatic life, Category 3 predicted).

References

  • PubChem. 1-((4-Bromophenyl)sulfonyl)-3-methylpiperazine Compound Summary. National Library of Medicine. [1]

  • BLD Pharm. Safety Data Sheet for CAS 1838000-66-0.[1] Accessed 2026.[2]

  • Sigma-Aldrich. Piperazine Derivative Safety Standards (Read-Across). Merck KGaA.[4] [1]

  • ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency.[5]

Therapeutic Potential of Sulfonyl-Substituted 3-Methylpiperazines: A Guide to Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, make it an ideal building block for targeting a diverse array of biological systems. The introduction of a sulfonyl group to the piperazine nucleus, coupled with a methyl substitution at the 3-position, creates a class of compounds with significant therapeutic promise. The sulfonyl moiety acts as a key hydrogen bond acceptor and modulates electronic properties, while the 3-methyl group introduces a chiral center, allowing for stereospecific interactions and potentially improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of sulfonyl-substituted 3-methylpiperazines, offering field-proven insights for drug development professionals.

The Core Scaffold: Synthesis and Chemical Space

The therapeutic efficacy of any compound class begins with robust and flexible synthetic pathways. The general approach to sulfonyl-substituted piperazines involves the reaction of a piperazine derivative with a corresponding sulfonyl chloride.

General Synthetic Protocol

The synthesis of the target scaffold is typically achieved through a straightforward N-sulfonylation of a 3-methylpiperazine core. The choice of starting material, whether it's the racemic mixture or a specific enantiomer of 3-methylpiperazine, is a critical decision dictated by the ultimate therapeutic target, as stereochemistry can profoundly influence biological activity.

A representative synthetic workflow involves:

  • Precursor Preparation: Starting with commercially available or synthesized chiral 2-substituted piperazines.[3] For the 3-methyl variant, this often begins with a protected form, such as Boc-protected (S)- or (R)-2-methylpiperazine.

  • Sulfonylation: The deprotected piperazine is reacted with a desired aryl or alkyl sulfonyl chloride in the presence of a base (e.g., triethylamine, K2CO3) and a suitable solvent (e.g., dichloromethane, DMF).[4][5][6]

  • Further Functionalization: The remaining nitrogen on the piperazine ring is then available for further modification, such as alkylation or acylation, to build out the final molecule and explore structure-activity relationships (SAR).[7]

G cluster_0 Step 1: Precursor Selection cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Diversification P Chiral 3-Methylpiperazine (Boc-protected) R1 Sulfonylated Intermediate P->R1 Deprotection & Reaction S Ar-SO2Cl (Substituted Sulfonyl Chloride) S->R1 B Base (e.g., TEA) B->R1 Sol Solvent (e.g., DCM) Sol->R1 Final Final Sulfonyl-Substituted 3-Methylpiperazine Derivative R1->Final R2_X R2-X (Alkyl/Acyl Halide) R2_X->Final N-Alkylation/Acylation

Caption: General Synthetic Workflow for Sulfonyl-Substituted 3-Methylpiperazines.

Therapeutic Applications & Mechanisms of Action

The versatility of the sulfonyl-substituted piperazine scaffold allows it to target a wide range of biological entities, leading to potential treatments for a spectrum of diseases.

Central Nervous System (CNS) Disorders

The arylpiperazine motif is an indispensable pharmacophore in many CNS-active agents.[8] Its derivatives have been developed as potent leads for Alzheimer's, Parkinson's, depression, and other neurological conditions.[8]

Neuronal nicotinic receptors are implicated in numerous diseases, including Alzheimer's, Parkinson's, and addiction.[9] Sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human α4β2 (Hα4β2) and α3β4 (Hα3β4) nAChRs.[9][10]

  • Mechanism of Action: These compounds do not compete with the natural ligand (acetylcholine) at the binding site. Instead, they bind to a different, allosteric site on the receptor, changing its conformation and reducing its response to acetylcholine. This modulation can fine-tune neuronal signaling rather than blocking it entirely.

  • Structure-Activity Relationship (SAR) Insights:

    • The position of fluorine substitution on the sulfonyl portion significantly impacts selectivity for Hα4β2 nAChRs.[10]

    • An ortho-fluorophenyl substitution on the sulfonyl group is associated with selectivity for Hα4β2 nAChRs.[10]

    • Halogen substitutions at the ortho position of an amide portion attached to the second piperazine nitrogen can improve potency for Hα4β2 nAChRs.[10]

nAChR_Modulation acetylcholine Acetylcholine nAChR Orthosteric Site nAChR Allosteric Site acetylcholine->nAChR:f0 ion_channel Ion Channel (Closed) nAChR->ion_channel Inhibits Opening modulator Sulfonylpiperazine (NAM) modulator->nAChR:f2 response Reduced Neuronal Excitation ion_channel->response

Caption: Negative Allosteric Modulation (NAM) of nAChRs by Sulfonylpiperazines.

GlyT-1 inhibitors represent a promising therapeutic strategy for disorders characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia. By inhibiting the reuptake of glycine, these compounds increase its extracellular concentration in the synapse, enhancing NMDA receptor function.

  • Key Discoveries: A series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 were developed through a focused optimization strategy.[11] This work led to advanced leads with excellent in vitro potency, favorable ADME profiles, and robust in vivo activity in raising glycine levels in the cerebrospinal fluid and medial prefrontal cortex.[11]

Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a critical global health threat, necessitating the development of antibiotics with novel mechanisms of action.

The enzyme LpxH is essential in the Raetz pathway of lipid A biosynthesis in the vast majority of Gram-negative pathogens, making it an excellent target for new antibiotics.[12] Lipid A is the anchor of lipopolysaccharides in the bacterial outer membrane and is crucial for bacterial viability.[5]

  • Mechanism of Action: Sulfonyl piperazine compounds inhibit LpxH, disrupting the formation of the bacterial outer membrane, leading to bacterial cell death.[13] This mechanism is distinct from most currently used antibiotics.

  • Pharmacophore Identification: Structure-activity relationship studies have identified a key pharmacophore for this class of inhibitors, consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor.[12][13]

  • Lead Compound Development: Recent work has produced pyridinyl sulfonyl piperazine inhibitors, such as JH-LPH-107, which exhibit potent, bactericidal activity against wild-type Enterobacterales like K. pneumoniae and E. coli.[5] This compound also shows a low rate of spontaneous resistance and a high in vitro safety window, marking it as an excellent lead for clinical development.[5]

LpxH_Inhibition UDP_DAG UDP-2,3-diacylglucosamine LpxH LpxH Enzyme UDP_DAG->LpxH Lipid_X Lipid X + UMP LpxH->Lipid_X Lipid_A Lipid A Biosynthesis Lipid_X->Lipid_A OM Outer Membrane Integrity Lipid_A->OM Death Bacterial Cell Death OM->Death Disruption leads to Inhibitor Sulfonylpiperazine Inhibitor Inhibitor->LpxH Inhibits

Caption: Mechanism of LpxH Inhibition in Gram-Negative Bacteria.

Other Therapeutic Avenues

The structural versatility of sulfonylpiperazines has led to their investigation in several other disease areas:

  • Antimalarial: Molecular hybrids incorporating the 2-(4-(sulfonyl)piperazin-1-yl)quinazoline scaffold have been identified as potent antimalarials against drug-sensitive P. falciparum strains, potentially acting by inhibiting zinc metalloproteases.[14]

  • Anti-inflammatory: Certain sulfonamide derivatives of piperidine, a related heterocycle, have shown promising anti-inflammatory activity.[1]

  • Anticancer: The piperazine ring is a component of numerous FDA-approved anticancer drugs, and research into novel sulfonylpiperazine derivatives continues in this area.[2]

  • Glaucoma: Sulfonylpiperazine derivatives of Lasamide have been synthesized as potent inhibitors of carbonic anhydrase II, showing significant efficacy in lowering intraocular pressure in in vivo glaucoma models.[15]

Consolidated Structure-Activity Relationship (SAR) Data

Analysis across multiple therapeutic targets reveals key structural features that govern the activity of sulfonyl-substituted piperazines. The 3-methyl group, by introducing chirality, provides an essential handle for optimizing stereospecific interactions with the target protein, a classic medicinal chemistry strategy for enhancing potency and reducing off-target effects.

Molecular Region Substitution/Modification Observed Effect on Biological Activity Target Class Example
Sulfonyl Aryl Ring Ortho-fluoro substitutionIncreases selectivity for Hα4β2 over Hα3β4 nAChRs.[10]nAChR Modulators
Pyridinyl instead of PhenylSignificantly boosts LpxH inhibition and antibiotic activity.[5]LpxH Inhibitors
Electron-donating groups (e.g., methoxy)Can lead to a loss of antimalarial activity.[14]Antimalarials
Piperazine Ring 3-Methyl Group (Chirality) Introduces a stereocenter, critical for optimizing binding interactions.General (Principle)
N4-Substituent N-acetyl indoline groupForms part of the essential pharmacophore for LpxH inhibition.[13]LpxH Inhibitors
Benzamide appendagesCrucial for potency and selectivity as GlyT-1 inhibitors.[11]GlyT-1 Inhibitors
N-methyl-N-phenyl-methanesulfonamideIncorporation leads to potent antibiotic activity against wild-type Enterobacterales.[5]LpxH Inhibitors

Key Experimental Protocols

Trustworthy and reproducible protocols are the foundation of drug discovery. The following methodologies are central to the evaluation of sulfonyl-substituted piperazines.

Protocol 1: General Synthesis of an N-Aryl Sulfonyl-3-Methylpiperazine Derivative

This protocol describes a standard procedure for the sulfonylation of a piperazine core.

  • Dissolution: Dissolve one equivalent of the appropriate 3-methylpiperazine precursor in a suitable solvent such as dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: To this solution, add one equivalent of the desired substituted sulfonyl chloride (e.g., 2-fluorobenzenesulfonyl chloride).

  • Base Addition: After a brief period (e.g., 10 minutes), add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to the solution to act as a proton scavenger.[4]

  • Reaction: Allow the reaction to proceed at room temperature for a period of 30 minutes to several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of a weak base (e.g., NaHCO3), and brine.

  • Isolation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography or crystallization to yield the final compound.[10]

Protocol 2: LpxE-Coupled Malachite Green Assay for LpxH Inhibition

This is a non-radioactive, colorimetric assay used to determine the inhibitory activity of compounds against LpxH.[12][13]

  • Assay Principle: LpxH converts UDP-2,3-diacylglucosamine to Lipid X and UMP. The product, Lipid X, is then acted upon by the enzyme LpxE, which releases inorganic phosphate (Pi). This released phosphate is quantified using a malachite green reagent, which produces a color change proportional to the amount of Pi, and thus, to the activity of LpxH.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer, the LpxH substrate (UDP-2,3-diacylglucosamine), and the coupling enzyme (LpxE).

  • Inhibitor Addition: Add varying concentrations of the test sulfonylpiperazine compounds to the wells. Include a positive control (no inhibitor) and a negative control (no LpxH).

  • Initiation: Initiate the reaction by adding the LpxH enzyme to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the malachite green reagent to each well.

  • Measurement: After a short color development period, measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Sulfonyl-substituted 3-methylpiperazines represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated efficacy against a range of validated and novel biological targets—from neuronal receptors in the CNS to essential enzymes in pathogenic bacteria—underscores their therapeutic potential. The introduction of the 3-methyl group provides a crucial chiral handle, opening the door for detailed exploration of stereoisomerism to enhance potency and selectivity while minimizing off-target effects.

Future research should focus on:

  • Stereoselective Synthesis: Developing more efficient and scalable syntheses for enantiomerically pure 3-methylpiperazine precursors.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly for CNS-targeted agents requiring blood-brain barrier penetration.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target and mechanism of action.

  • Polypharmacology: Intentionally designing derivatives that can modulate multiple targets simultaneously, a strategy that may be beneficial for complex diseases like Alzheimer's.[16]

The continued exploration of this chemical space, grounded in the principles of medicinal chemistry and guided by robust biological evaluation, is poised to deliver the next generation of therapeutics for some of the most challenging human diseases.

References

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. National Center for Biotechnology Information. [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed. [Link]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • Antibacterial activity of methylpyrimidine sulfonyl piperazine derivatives 11a-j. ResearchGate. [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. National Center for Biotechnology Information. [Link]

  • Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.
  • Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. National Institutes of Health. [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial, Anthelmintic and Anti-Inflammatory Studies of Novel Methylpyrimidine Sulfonyl Piperazine Derivatives. ResearchGate. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. [Link]

  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Cross-Coupling of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine as a scaffold in medicinal chemistry. It addresses the specific electronic and structural challenges of this substrate to ensure high-yield C–N bond formation.

Executive Summary

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine represents a bifunctional "linker" scaffold commonly used in fragment-based drug discovery (FBDD). It contains two potential reactive sites:

  • Electrophile: The aryl bromide (Ar-Br), activated by the electron-withdrawing sulfonyl group.

  • Nucleophile: The secondary amine at the piperazine N4 position (unless substituted).

Critical Strategic Warning: If the N4-amine is free (unprotected), this molecule acts as an A–B monomer , leading to rapid self-polymerization under standard Buchwald-Hartwig conditions. This guide focuses on the Chemoselective Coupling of the Aryl Bromide , assuming the N4 position is either protected (e.g., N-Boc) or alkylated prior to catalysis.

Chemical Profile & Mechanistic Considerations

Substrate Analysis
  • Electronic Effect: The sulfonyl group (-SO₂-) is strongly electron-withdrawing (

    
    ).
    
    • Impact on Oxidative Addition:Favorable. The electron-deficient arene facilitates the oxidative addition of Pd(0) into the C–Br bond.

    • Impact on Reductive Elimination:Challenging. The resulting Pd(II) center is electron-poor, binding the amine tightly. Reductive elimination requires an electron-rich, bulky ligand to destabilize the complex and drive product release.

  • Steric Environment: The 3-methyl group on the piperazine ring induces a specific conformation but is distal to the reaction center (Ar-Br). It generally does not sterically hinder the coupling at the aryl bromide.

The Catalytic Cycle (Pathway Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the sulfonyl group.

BuchwaldCycle cluster_legend Mechanistic Insight Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Facilitated by Sulfonyl EWG) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord + HNR2 / Base PdII_Amido L-Pd(II)-Ar-N(R)R' Coord->PdII_Amido RedElim Reductive Elimination (Rate Limiting Step) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Coupled Sulfonamide Product RedElim->Product Info The Sulfonyl group pulls electron density, making the Pd-N bond stronger. Bulky ligands (BrettPhos/XPhos) are required to force Reductive Elimination.

Caption: Catalytic cycle emphasizing the electronic influence of the sulfonyl moiety on reaction kinetics.

Strategic Protocol Design

Ligand Selection Matrix

For electron-deficient aryl bromides, dialkylbiaryl phosphines are superior to older generations (e.g., BINAP, DPPF).

Coupling Partner (Amine)Recommended LigandCatalyst PrecursorRationale
Primary Amines (Anilines)XPhos or BrettPhos XPhos Pd G4Prevents double arylation; excellent stability.
Primary Amines (Alkyl)BrettPhos BrettPhos Pd G4Highly active; prevents β-hydride elimination.
Secondary Amines (Cyclic)RuPhos RuPhos Pd G4Universal standard for secondary amines.
Secondary Amines (Acyclic)RuPhos or JackiePhos RuPhos Pd G4Overcomes steric bulk of the amine.
Base & Solvent System
  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu.

    • Reasoning: While sulfonamides are generally base-stable, the sulfonyl group renders the ring susceptible to side reactions under highly basic conditions (e.g., benzyne formation, though less likely with para-substitution). Cs₂CO₃ provides a milder, heterogeneous buffering effect.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .

    • Reasoning: High boiling points allow temperatures >80°C, necessary to drive the reductive elimination step.

Standard Operating Procedure (SOP)

Objective: Coupling 1-(4-Bromobenzenesulfonyl)-3-methyl-4-Boc-piperazine with a generic primary amine (R-NH₂).

Materials Checklist
  • Substrate: 1-(4-Bromobenzenesulfonyl)-3-methyl-4-Boc-piperazine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv, anhydrous/granular)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M – 0.2 M concentration)

Step-by-Step Protocol
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solids Charge: Add the Substrate , Cs₂CO₃ , and Catalyst (if using G4 precatalyst) to the vial.

    • Note: If using the amine as a solid, add it now.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with inert gas (Ar/N₂) three times.

    • Why? Oxygen poisons the Pd(0) species and oxidizes the phosphine ligand.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

    • Note: If the amine is liquid, add it now via syringe.

  • Thermal Activation: Place the vial in a pre-heated block at 90°C – 100°C . Stir vigorously (800+ RPM).

    • Time: Monitor via LCMS at 1 hour. Typical completion is 2–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Guide

If the standard protocol fails, use this logic flow to troubleshoot.

OptimizationTree Start Reaction Incomplete or Low Yield Check1 Is Starting Material Consumed? Start->Check1 NoConv No: Catalyst Deactivation Check1->NoConv SM Remains Dehal Yes: Hydrodehalogenation (Ar-Br -> Ar-H) Check1->Dehal Ar-H formed Poly Yes: Polymerization (Insoluble mess) Check1->Poly Insoluble ppt Soln1 1. Increase Temp (110°C) 2. Switch to t-Amyl Alcohol 3. Use BrettPhos Pd G4 NoConv->Soln1 Soln2 1. Switch Solvent (Toluene) 2. Lower Temp 3. Increase Amine Equiv. Dehal->Soln2 Soln3 CRITICAL: Ensure N4 is Boc-protected! Poly->Soln3

Caption: Decision tree for troubleshooting common reaction failures.

Quantitative Troubleshooting Table
Observation (LCMS)DiagnosisCorrective Action
SM Only Catalyst poisoning or Oxidative Addition failure.Re-degas solvents. Switch to XPhos Pd G4 (pre-activated). Increase Temp to 110°C.
Product + Ar-H Protodehalogenation (Reduction).Solvent is acting as H-source. Switch from Dioxane to Toluene . Use BrettPhos .
Product + Ar-OH Hydrolysis of Sulfonamide/Halide.System is wet. Use fresh anhydrous solvent. Switch base to K₃PO₄ (milder).
Complex Mixture Competitive coupling at N4.Verify N4 protection. If N4 is free, it will couple with the Ar-Br of another molecule.

Safety & Handling

  • Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated. Final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol) to <5 ppm Pd.

  • Sulfonamide Sensitization: Sulfonamide derivatives can cause allergic reactions. Handle with gloves and in a fume hood.

  • Pressure: Reactions run at 100°C in dioxane (bp 101°C) create pressure. Use pressure-rated vials with crimp tops or screw caps with intact septa.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2][3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of Sulfonamides with Aryl Chlorides and Bromides. Organic Letters, 18(11), 2564–2567. (Contextual relevance for sulfonamide stability).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

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Application Notes and Protocols for the N-sulfonylation of 3-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the N-sulfonylation of 3-methylpiperazine, a critical transformation in the synthesis of diverse molecular entities for drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and its functionalization through N-sulfonylation allows for the fine-tuning of physicochemical and pharmacological properties.[1][2][3] This document is structured to provide not only a step-by-step procedure but also the underlying scientific principles governing the reaction, ensuring both successful execution and a deeper understanding of the chemical process.

Introduction: The Significance of N-Sulfonylated Piperazines

The piperazine ring is a ubiquitous feature in a vast array of approved pharmaceuticals, owing to its ability to impart favorable properties such as aqueous solubility and bioavailability.[2] N-sulfonylation of the piperazine core introduces a sulfonamide moiety, a key functional group in numerous therapeutic agents, including antibacterial, and anticancer drugs.[4][5] The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target. Furthermore, the nature of the substituent on the sulfonyl group provides a versatile handle for modulating lipophilicity, metabolic stability, and target selectivity.

3-Methylpiperazine presents an interesting and synthetically challenging starting material due to its unsymmetrical nature. The presence of a methyl group on the piperazine ring introduces steric and electronic asymmetry, which must be carefully considered to achieve the desired regioselective sulfonylation. This guide will address these challenges and provide a robust methodology for the controlled synthesis of mono-N-sulfonylated 3-methylpiperazine derivatives.

Reaction Mechanism and Regioselectivity

The N-sulfonylation of an amine with a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Mechanism

The proposed mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product.

G cluster_0 Reaction Mechanism R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack SO2Cl_R R'-SO₂Cl (Sulfonyl Chloride) SO2Cl_R->Intermediate Product R-NH-SO₂-R' (Sulfonamide) Intermediate->Product Elimination Chloride Cl⁻ Intermediate->Chloride HCl HCl Base Base BaseH Base-H⁺ Base->BaseH Proton Abstraction

Caption: General mechanism of N-sulfonylation of an amine.

Regioselectivity in 3-Methylpiperazine

3-Methylpiperazine has two secondary amine nitrogens, N1 and N4. The pKa values for the conjugate acids of 2-methylpiperazine (a close analog) are distinct, indicating different basicities and nucleophilicities of the two nitrogen atoms.[6][7][8] Generally, the nitrogen further away from the electron-donating methyl group (N1) is slightly more basic.

However, in the context of N-sulfonylation, steric hindrance is often the dominant factor in determining regioselectivity.[9][10] The methyl group at the C3 position sterically encumbers the adjacent N4 nitrogen, making it less accessible to the bulky sulfonyl chloride reagent. Consequently, the sulfonylation reaction is expected to occur preferentially at the less sterically hindered N1 position .

G cluster_0 Regioselectivity of 3-Methylpiperazine Sulfonylation Piperazine 3-Methylpiperazine N1_attack Attack at N1 (less hindered) Piperazine->N1_attack Favored N4_attack Attack at N4 (more hindered) Piperazine->N4_attack Disfavored (Steric Hindrance) Major_Product Major Product (N1-sulfonylated) N1_attack->Major_Product Minor_Product Minor Product (N4-sulfonylated) N4_attack->Minor_Product G Start Start Dissolve_Piperazine Dissolve 3-methylpiperazine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM. Start->Dissolve_Piperazine Cool Cool the solution to 0 °C in an ice bath. Dissolve_Piperazine->Cool Add_Sulfonyl_Chloride Slowly add a solution of sulfonyl chloride (1.0 eq) in anhydrous DCM via dropping funnel. Cool->Add_Sulfonyl_Chloride Reaction Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-4 hours. Add_Sulfonyl_Chloride->Reaction Monitor Monitor reaction progress by TLC. Reaction->Monitor Quench Quench the reaction with saturated NaHCO₃ solution. Monitor->Quench Extract Extract with DCM (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End Obtain pure N1-sulfonylated product. Purify->End

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Application Notes & Protocols: The Strategic Use of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine as a Versatile Intermediate in Fragment-Based Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive overview of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, a pivotal intermediate in modern medicinal chemistry. We delve into its structural significance, synthesis, and strategic applications, particularly in fragment-based drug discovery (FBDD). Detailed, field-tested protocols for its use in key synthetic transformations, such as cross-coupling and N-functionalization reactions, are presented. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular scaffolds.

Introduction: A Privileged Scaffold for Targeted Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs due to its favorable impact on physicochemical properties like aqueous solubility and metabolic stability.[1][2][3][4] The intermediate, 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, represents a highly strategic evolution of this scaffold. It is not merely a piperazine derivative but a multi-functional building block designed for convergent synthesis and fragment elaboration.

Its structure combines three key features:

  • A piperazine core to enhance pharmacokinetic properties.

  • A chiral methyl group at the 3-position, which introduces stereospecificity crucial for selective interaction with biological targets like kinases.[5][6]

  • A bromobenzenesulfonyl group , which acts as a robust and versatile synthetic handle for advanced chemical modifications, most notably transition metal-catalyzed cross-coupling reactions.[7][8]

This application note will provide the foundational knowledge and practical protocols required to effectively utilize this intermediate in complex synthesis campaigns.

Physicochemical Properties and Structural Analysis

Understanding the inherent properties of the intermediate is fundamental to its successful application.

PropertyData
IUPAC Name 1-((4-bromophenyl)sulfonyl)-3-methylpiperidine
Molecular Formula C₁₁H₁₅BrN₂O₂S
Molecular Weight 318.23 g/mol [9]
Appearance Typically an off-white to white solid
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF); sparingly soluble in alcohols; insoluble in water.
Key Structural Features Aryl bromide, Sulfonamide, Chiral secondary amine, Piperazine core

Causality of Structural Features:

  • The Aryl Bromide: This is the primary electrophilic site for C-C and C-N bond formation. Its reactivity is well-understood in palladium-catalyzed reactions, making it a reliable anchor point for fragment linking or growing strategies.[8][10][11]

  • The Sulfonamide Linker: This group is chemically robust and acts as a hydrogen bond acceptor. It positions the aryl ring in a defined orientation relative to the piperazine core.

  • The 3-Methyl Group: This element of chirality is critical. In kinase inhibitor design, for example, such stereocenters can dictate binding to the DFG-out or DFG-in conformation of the kinase hinge region, dramatically affecting selectivity and potency.[6]

  • The Secondary Amine (N-H): This nucleophilic site is the gateway to a second dimension of chemical diversification. It can be readily functionalized via alkylation, acylation, or reductive amination to introduce additional pharmacophoric features or to modulate the overall properties of the final molecule.[3][12]

Synthesis of the Intermediate: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

The reliable synthesis of the title compound is the first step in its application. The following protocol describes a standard and efficient procedure based on the reaction between 2-methylpiperazine and 4-bromobenzenesulfonyl chloride.

Experimental Protocol: Synthesis

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Methylpiperazine C1 Base (e.g., Pyridine, TEA) DCM, 0°C to RT R2 4-Bromobenzenesulfonyl Chloride P1 1-(4-Bromobenzenesulfonyl) -3-methylpiperazine C1->P1 HCl byproduct neutralized

Caption: Synthesis of the title intermediate.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
2-Methylpiperazine100.161.00 g10.0
4-Bromobenzenesulfonyl chloride255.502.81 g11.0 (1.1 eq)
Pyridine (anhydrous)79.101.21 mL15.0 (1.5 eq)
Dichloromethane (DCM, anhydrous)-50 mL-
1 M Hydrochloric Acid (HCl)-~30 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~30 mL-
Brine (Saturated NaCl)-~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.21 mL, 15.0 mmol) dropwise.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (2.81 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature remains below 5°C.

    • Causality Check: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of the undesired 1,4-disubstituted piperazine byproduct. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[13][14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Causality Check: The acid wash removes excess pyridine and any unreacted 2-methylpiperazine. The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the pure fractions and concentrate to afford 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine as a white solid. (Typical yield: 80-90%).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Applications in Fragment Elaboration

The true power of this intermediate lies in its ability to serve as a launchpad for rapid diversification. Below are protocols for its most common and impactful applications.

Application 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating biaryl scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[15] The aryl bromide of the intermediate is coupled with a boronic acid or ester.[7][16]

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

General Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water or Dioxane:Water).

    • Causality Check: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The base is required for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Application 2: Buchwald-Hartwig Amination

This reaction is essential for synthesizing aryl amines, another privileged scaffold in drug discovery, by forming a C-N bond between the intermediate's aryl bromide and an amine.

General Protocol: Buchwald-Hartwig Amination

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., XPhos, 0.05 eq).

  • Reagent Addition: Add 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

    • Causality Check: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the aryl bromide to the palladium center and the final reductive elimination step to form the C-N bond.[8] Anhydrous conditions and an inert atmosphere are mandatory as the catalysts and strong bases are sensitive to air and moisture.

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Heat the mixture to 90-110°C until the reaction is complete.

  • Work-up & Purification: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent, dry, concentrate, and purify via chromatography.

Application 3: N-Functionalization via Reductive Amination

This protocol utilizes the secondary amine of the piperazine ring, allowing for elaboration in a different direction. It is often performed after a cross-coupling reaction has been completed on the aryl bromide portion.

cluster_reagents Start Piperazine Intermediate (N-H) Imine Iminium Ion Intermediate (transient) Start->Imine + Aldehyde Product N-Alkylated Piperazine Aldehyde Aldehyde or Ketone (R-CHO) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Imine->Product + Reducing Agent FBDD_Workflow cluster_discovery Phase 1: Hit Discovery cluster_elaboration Phase 2: Hit-to-Lead Elaboration cluster_diversification Phase 3: SAR Expansion FragScreen 1. Fragment Screening (NMR, SPR, X-ray) Hit 2. Identify Weak-Binding Hit (e.g., Bromophenyl sulfonamide) FragScreen->Hit Synthesize 3. Synthesize Intermediate (Introduce 3-methylpiperazine) Hit->Synthesize Grow 4. 'Grow' into Pocket (Improves Potency & PK) Synthesize->Grow Vector 1 Couple 5. Diversify via Cross-Coupling (Explore adjacent pockets) Grow->Couple Vector 2 (Aryl Bromide) Lead 6. Optimized Lead Compound Couple->Lead

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Troubleshooting & Optimization

Technical Support Center: Sulfonyl-3-Methylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the regioselective synthesis and purification of sulfonyl-3-methylpiperazine isomers.

Topic: Separation, Identification, and Regioselective Synthesis of N1 vs. N4 Isomers Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

The Core Challenge: Nomenclature & Sterics

Before troubleshooting, we must align on geometry. The commercial starting material is typically sold as 2-methylpiperazine . However, depending on which nitrogen is substituted, the product is named differently.

  • The "Distal" Isomer (N4-sulfonyl): The sulfonyl group is on the nitrogen farthest from the methyl group. This is the sterically unhindered position.

  • The "Proximal" Isomer (N1-sulfonyl): The sulfonyl group is on the nitrogen adjacent to the methyl group. This is the sterically hindered position.

Note: If your target is "1-sulfonyl-3-methylpiperazine," you are targeting the Distal isomer (using IUPAC priority where the sulfonyl-bearing nitrogen is N1).

Visualizing the Isomerism

The following diagram clarifies the steric environment and numbering ambiguity.

Isomerism cluster_legend Steric Environment Start 2-Methylpiperazine (Starting Material) Distal Distal Isomer (Unhindered) (Often 'N4-sulfonyl' in synthesis) Major Product of Direct Reaction Start->Distal Direct Sulfonylation (Kinetic Control) Proximal Proximal Isomer (Hindered) (Often 'N1-sulfonyl' in synthesis) Requires Protection Strategy Start->Proximal Direct Sulfonylation (Minor Product) Legend Methyl group at C2 hinders N1. N4 is accessible.

Figure 1: Reaction pathways for 2-methylpiperazine. Direct sulfonylation favors the unhindered (Distal) nitrogen.

Diagnostic FAQ: Identification (NMR & MS)

Q: How do I distinguish the N1 (Proximal) and N4 (Distal) isomers by 1H NMR? A: The methyl doublet and the protons adjacent to the nitrogen are your primary diagnostic tools.

FeatureDistal Isomer (Unhindered)Proximal Isomer (Hindered)Mechanism
Methyl Doublet (

)
~1.0 - 1.1 ppm~1.2 - 1.4 ppmDeshielding: The sulfonyl group at N1 (Proximal) is spatially closer to the methyl, causing a downfield shift.

-Protons
Distinct multiplets at ~3.0-3.6 ppm for the N-sulfonyl methylene.Broad/complex multiplets due to steric lock.Conformation: The Proximal isomer often suffers from restricted rotation (rotamers), leading to line broadening.
NOESY Signal Strong correlation between Methyl and Sulfonyl-Aryl protons (if aromatic).Weak or No correlation between Methyl and Sulfonyl-Aryl protons.Proximity: In the Proximal isomer, the sulfonyl group is forced away from the methyl to minimize steric clash.

Q: My NMR peaks are broad and undefined. Is my compound impure? A: Not necessarily. Sulfonyl-piperazines, especially the Proximal isomer, exhibit rotamerism due to the partial double-bond character of the S-N bond and steric clash with the methyl group.

  • Troubleshooting: Run the NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-

    
    . If the peaks sharpen and coalesce, it is a conformational issue, not impurity [1].
    

Separation Protocols (Purification)

If you have a mixture, separation is challenging due to similar polarities.

Method A: Flash Chromatography (Silica)

Standard silica often fails because the free amine drags (tails).

  • Stationary Phase: Amine-functionalized silica (NH-Silica) is superior.

  • Mobile Phase: DCM / MeOH (95:5) with no ammonia (if using NH-silica).

  • Standard Silica Trick: If using standard silica, pre-saturate the column with 1% Triethylamine (TEA) in Hexane, then run your gradient with DCM/MeOH + 1% TEA. The Distal isomer (less polar surface area) typically elutes before the Proximal isomer.

Method B: Preparative HPLC (Reverse Phase)

This is the most reliable method for clean separation.

  • Column: C18 (e.g., XBridge BEH C18).

  • pH Factor: High pH is critical.

    • Low pH (Formic Acid): Both nitrogens are protonated. Separation is poor.

    • High pH (Ammonium Bicarbonate, pH 10): The free amine is neutral. The sulfonamide is neutral. The hydrophobic difference between the "exposed" methyl (Distal isomer) and "shielded" methyl (Proximal isomer) is maximized.

Recommended Gradient (High pH):

  • Buffer A: 10mM Ammonium Bicarbonate (pH 10)

  • Buffer B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 mins.

Regioselective Synthesis (Prevention)

Instead of separating a mess, use a protecting group strategy to synthesize only the desired isomer.

Workflow: Targeting the Distal (Unhindered) Isomer

This is the "Easy" Route.

  • Reagents: 2-Methylpiperazine (1.0 eq), Sulfonyl Chloride (1.0 eq), TEA (1.1 eq), DCM, 0°C .

  • Protocol: Add the sulfonyl chloride slowly at 0°C. The unhindered N4 reacts approx. 10x faster than the hindered N1.

  • Result: ~90% Distal Isomer. Purify by recrystallization (EtOH).

Workflow: Targeting the Proximal (Hindered) Isomer

This requires protection.

  • Step 1 (Protection): React 2-methylpiperazine with

    
     (0.9 eq) in DCM at 0°C.
    
    • Outcome: The unhindered nitrogen gets the Boc. Product: 1-Boc-3-methylpiperazine (Distal-Boc).

  • Step 2 (Sulfonylation): React the mono-Boc intermediate with Sulfonyl Chloride.

    • Outcome: Reaction occurs at the hindered nitrogen (the only one left).

  • Step 3 (Deprotection): TFA/DCM or HCl/Dioxane.

    • Outcome: Pure Proximal sulfonyl isomer.

Decision Logic Diagram

SynthesisLogic Goal Which Isomer do you need? DistalTarget Target: Distal (Unhindered) (Sulfonyl far from Methyl) Goal->DistalTarget ProximalTarget Target: Proximal (Hindered) (Sulfonyl next to Methyl) Goal->ProximalTarget MethodA Direct Sulfonylation Temp: -10°C to 0°C Slow addition of R-SO2Cl DistalTarget->MethodA Step1 Step 1: Boc-Protection (Selectively protects Distal N) ProximalTarget->Step1 PurifyA Purification: Recrystallization or Flash (Major Product) MethodA->PurifyA Step2 Step 2: Sulfonylation of Proximal N (Forced reaction) Step1->Step2 Step3 Step 3: Acid Deprotection Step2->Step3

Figure 2: Strategic decision tree for regioselective synthesis.

Troubleshooting Common Impurities

Issue: Bis-sulfonylation (Disubstitution)

  • Symptom: A non-polar spot on TLC running near the solvent front.

  • Cause: Excess sulfonyl chloride or high temperature.

  • Fix:

    • Use 0.9 equivalents of sulfonyl chloride relative to the piperazine.

    • Use a "High Dilution" technique: Dissolve the sulfonyl chloride in a large volume of DCM and add dropwise over 1 hour.

Issue: Regioisomer contamination in "Direct" synthesis

  • Symptom: Small "shadow" peaks in HPLC or minor doublet in NMR.

  • Fix: Recrystallization is often more effective than chromatography for removing the minor regioisomer.

    • Solvent System: Hot Ethyl Acetate/Hexane or Isopropanol. The symmetrical nature of the bis-impurity or the major isomer often leads to preferential crystallization.

References

  • Dynamic NMR Studies of Piperazines: Schäfer, A. et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016.[1] [Link]

  • pKa and Basicity of Methylpiperazines: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009. [Link]

  • Regioselective Functionalization Principles: RSC Organic Chemistry Frontiers. "Regioselective tandem sulfonylation...". [Link]

Sources

Technical Support Center: Optimizing 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing from established principles of sulfonamide chemistry and practical laboratory experience, we provide in-depth solutions to frequently encountered challenges.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue in sulfonamide synthesis and can be attributed to several factors. A systematic approach is required to diagnose the problem.[1]

  • Cause A: Hydrolysis of 4-Bromobenzenesulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent.[2] This side reaction consumes your starting material, converting it to the unreactive 4-bromobenzenesulfonic acid.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-purity, anhydrous solvent (e.g., Dichloromethane - DCM) from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Suboptimal Base Selection or Stoichiometry: The base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction.[2] An inappropriate base can lead to side reactions or an incomplete reaction.

    • Solution: Triethylamine (TEA) or pyridine are common choices.[2] Use at least 1.1 to 1.2 equivalents of the base to ensure all generated HCl is neutralized. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.[2]

  • Cause C: Formation of Bis-Sulfonylated Byproduct: 3-Methylpiperazine has two nitrogen atoms, both of which are nucleophilic. The primary side reaction is the formation of 1,4-bis(4-bromobenzenesulfonyl)-2-methylpiperazine.

    • Solution: This is controlled by stoichiometry and the order of addition. Add the 4-bromobenzenesulfonyl chloride solution slowly and dropwise to the solution of 3-methylpiperazine and base. This maintains a low concentration of the electrophile, favoring mono-sulfonylation at the less sterically hindered secondary amine. Using a slight excess (1.05-1.1 equivalents) of 3-methylpiperazine can also help consume the sulfonyl chloride before it can react a second time.

  • Cause D: Inadequate Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, the rate of side reactions increases.

    • Solution: Perform the addition of the sulfonyl chloride at 0 °C using an ice bath.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring its progress by Thin-Layer Chromatography (TLC).[2]

Question 2: My TLC analysis shows multiple spots, including one at the baseline and another close to my product spot. What are these impurities?

Answer: The presence of multiple products is a clear indicator of side reactions or unconsumed starting materials.

  • Baseline Spot: This is typically the highly polar 4-bromobenzenesulfonic acid, the hydrolysis product of your sulfonyl chloride. Its presence confirms that your reaction conditions were not sufficiently anhydrous.

  • Spot Near Product: This is likely the bis-sulfonylated byproduct, which is less polar than your desired mono-sulfonylated product but often has a similar Rf value, making separation challenging.

  • Unreacted Starting Material: You may also see spots corresponding to 3-methylpiperazine (which may streak on silica gel unless a basic mobile phase is used) or unreacted 4-bromobenzenesulfonyl chloride.

To mitigate these, refer to the solutions in Question 1, focusing on anhydrous conditions and slow, controlled addition of the sulfonyl chloride.

Question 3: The final product is a sticky oil or fails to crystallize after workup. How can I effectively purify it?

Answer: An oily or non-crystalline product indicates the presence of impurities that are inhibiting the formation of a crystal lattice.[2]

  • Step 1: Re-evaluate the Workup: Ensure the aqueous wash steps were sufficient to remove the base (e.g., triethylamine hydrochloride) and any unreacted amine. A dilute acid wash (e.g., 1M HCl) can help remove residual amine, followed by a wash with saturated sodium bicarbonate to remove acidic impurities, and finally a brine wash.

  • Step 2: Attempt Recrystallization with a Different Solvent System: If a standard solvent like ethanol or isopropanol fails, try a co-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and slowly add a poor solvent (e.g., Hexanes, Pentane) until turbidity persists. Cooling this mixture may induce crystallization.

  • Step 3: Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.[2]

  • Step 4: Column Chromatography: If crystallization fails, purification by silica gel column chromatography is the most reliable method. A gradient elution system, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), will typically provide good separation of the desired product from both more polar and less polar impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature profile for this reaction? A: The reaction should be initiated at 0 °C to control the initial exotherm upon adding the sulfonyl chloride. After the addition is complete, allowing the mixture to gradually warm to room temperature (20-25 °C) and stirring for 2-18 hours is generally effective.[2] Always monitor the reaction to completion by TLC or LC-MS to determine the optimal reaction time.[1]

Q: Which solvent is best for this synthesis? A: Anhydrous Dichloromethane (DCM) is an excellent choice as it is aprotic, has good solubility for the reactants, and is easy to remove under reduced pressure.[2] Other aprotic solvents like Tetrahydrofuran (THF) or Chloroform can also be used.[3]

Q: Can I use an inorganic base like potassium carbonate (K₂CO₃)? A: Yes, an inorganic base like K₂CO₃ can be used, often in a solvent like Acetonitrile or DMF.[2] The advantage is a simpler workup, as the base and its corresponding salt can be removed by simple filtration. However, the reaction may be slower due to the heterogeneous nature of the mixture.

Q: How critical is the purity of the 3-methylpiperazine starting material? A: Very critical. 3-Methylpiperazine is often supplied as a hydrate. Using the anhydrous form is essential for accurate stoichiometry and to avoid introducing water into the reaction, which would hydrolyze the sulfonyl chloride. If you only have the hydrate, it may be possible to remove the water by azeotropic distillation with toluene prior to the reaction.

Visual Guides & Workflows

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution at the sulfonyl group. The less sterically hindered secondary amine of 3-methylpiperazine acts as the nucleophile.

reaction_mechanism cluster_reactants Reactants cluster_products Process R1 3-Methylpiperazine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 4-Bromobenzenesulfonyl Chloride (Electrophile) R2->I1 P1 Product + HCl I1->P1 Collapse & Cl⁻ Elimination Final 1-(4-Bromobenzenesulfonyl) -3-methylpiperazine + Base·HCl Salt P1->Final Base Base (e.g., TEA) Base->Final HCl Scavenging

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path to diagnose and solve issues related to poor reaction yield.

troubleshooting_workflow Start Low Yield Encountered CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Yes Multi_Spots Multiple New Spots (Impurities) CheckTLC->Multi_Spots No Solution_Incomplete Incomplete Reaction - Increase reaction time - Check base stoichiometry - Consider gentle heating SM_Present->Solution_Incomplete Baseline_Spot Baseline Spot Visible? Multi_Spots->Baseline_Spot Solution_Hydrolysis Probable Hydrolysis - Use anhydrous solvent/glassware - Run under inert atmosphere Solution_BisSulf Probable Bis-Sulfonylation - Slow down sulfonyl chloride addition - Ensure 0 °C addition temperature - Check stoichiometry Baseline_Spot->Solution_Hydrolysis Yes Baseline_Spot->Solution_BisSulf No

Caption: A decision tree for troubleshooting low product yield.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-Methylpiperazine (anhydrous, 1.05 eq)

  • 4-Bromobenzenesulfonyl Chloride (1.0 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add 3-methylpiperazine (1.05 eq) and anhydrous DCM (approx. 0.2 M relative to the sulfonyl chloride).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • In a separate dry flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Stir at room temperature for 4-18 hours, monitoring the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Parameter Optimization Data

The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes common choices and their expected impact on the synthesis.

ParameterOption AOption BOption CRationale & Expert Commentary
Base Triethylamine (TEA)PyridinePotassium Carbonate (K₂CO₃)TEA is a cost-effective and standard choice with sufficient basicity. Pyridine can sometimes act as a nucleophilic catalyst but is more toxic. K₂CO₃ is ideal for a heterogeneous reaction system with a simple filtration workup but may result in slower reaction rates.[2][4]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)DCM is preferred for its inertness and ease of removal. THF is also a good aprotic choice. MeCN is typically used with inorganic bases like K₂CO₃. All must be anhydrous.[3]
Temperature 0 °C to RTRT only-20 °C to RTThe 0 °C to RT profile is standard for controlling the exotherm and minimizing side reactions.[2] Running at RT from the start may increase byproduct formation. Lower initial temperatures are rarely necessary unless dealing with highly unstable substrates.

References

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem Technical Support.
  • Friedrich, M., & Manolikakes, G. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem Technical Support.
  • Shaabani, A., et al. (n.d.). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide.
  • Friedrich, M., & Manolikakes, G. (2022).
  • Methodical letter Purification and isolation of newly-synthesized triazine deriv

Sources

Purification methods for oily sulfonyl piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Oily Sulfonyl Piperazine Intermediates

Case ID: SP-OIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: Why is my solid an oil?

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a viscous, amber-to-black oil instead of the pristine white powder you expected.

In the synthesis of sulfonyl piperazines, "oiling out" is a pervasive issue caused by eutectic impurity mixtures . The sulfonamide bond is polar, but the piperazine ring and potential lipophilic tails introduce flexibility (rotatable bonds) and non-polar character. When impurities like bis-sulfonamides , residual sulfonyl chlorides , or hydrolyzed sulfonic acids are present, they depress the melting point of your product below room temperature, resulting in a supercooled liquid (oil) rather than a crystalline lattice.

This guide prioritizes chemical purification (Acid-Base Extraction) over physical purification (Crystallization) because the former chemically separates the impurities causing the oil, often inducing spontaneous solidification of the purified product.

Module 1: The "Gold Standard" Protocol (Acid-Base Swing)

Applicability: This method works only if your piperazine ring retains a basic nitrogen (i.e., it is a mono-sulfonylated piperazine with a free or alkyl-substituted distal nitrogen). Mechanism: We exploit the pKa difference between the basic piperazine nitrogen (~8-9) and the neutral/acidic impurities.

The Workflow

AcidBaseSwing start Start: Crude Oil acidify Step 1: Dissolve in EtOAc Add 1M HCl (pH < 2) start->acidify separation Step 2: Phase Separation acidify->separation org_layer Organic Layer (Contains Bis-sulfonamides, Neutral Impurities) separation->org_layer Discard aq_layer Aqueous Layer (Contains Product Salt) separation->aq_layer Keep wash Step 3: Wash Aqueous with fresh EtOAc aq_layer->wash basify Step 4: Basify Aqueous (NaOH to pH > 10) wash->basify extract Step 5: Extract into DCM basify->extract final Final Product (Free Base Solid) extract->final

Figure 1: The "Swing" extraction separates the basic product from neutral/acidic byproducts.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially as it can form difficult emulsions during the acid wash.

  • Acid Extraction (The Trap): Transfer to a separatory funnel and extract with 1M HCl (3x volumes).

    • Why: The piperazine nitrogen protonates (

      
      ), becoming water-soluble.
      
    • Fate of Impurities: Unreacted sulfonyl chlorides, bis-sulfonamides, and non-basic tars remain in the EtOAc layer.

  • The Wash: Separate the layers. Keep the Aqueous (Acidic) layer. Wash this aqueous layer once more with fresh EtOAc to remove entrained organic impurities.[1]

  • Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 4M NaOH or solid Na2CO3 until the pH is >10.

    • Observation: The solution will turn cloudy as the free base product "crashes out" of the water.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Combine DCM layers, dry over

    
    , and concentrate.
    
    • Result: Often, the removal of the "greasy" neutral impurities allows the residue to solidify immediately upon rotary evaporation.

Module 2: Salt Formation (Turning Oils to Solids)

If the free base remains an oil after Module 1, or if you need a crystalline solid for stability, convert the free base into a salt.

Theory: Ionic lattices have significantly higher melting points than molecular lattices.

Salt TypeReagentSolvent SystemNotes
Hydrochloride 4M HCl in Dioxane or Acetyl Chloride/MeOHEt2O / EtOHStandard choice. Can be hygroscopic.
Oxalate Oxalic Acid (1 eq)Acetone / EtOHHighly Recommended. Often forms non-hygroscopic, high-melting solids.
Fumarate Fumaric Acid (1 eq)IPA / MeOHGood for pharmaceutically acceptable salts.
Tosylate p-TsOH (1 eq)EtOAcGood for lipophilic piperazines.
Protocol: The Oxalate Method (Best for Oily Piperazines)
  • Dissolve 1 mmol of your oily free base in a minimal amount of Acetone or Ethanol .

  • Dissolve 1 mmol of Oxalic Acid in a separate small volume of the same solvent.

  • Add the acid solution to the amine solution dropwise with stirring.

  • Observation: A white precipitate should form almost immediately.

  • Cool in an ice bath for 30 minutes, then filter.

Module 3: Troubleshooting "Oiling Out" (Crystallization)

If you cannot use acid-base extraction (e.g., no basic nitrogen) and must crystallize the neutral molecule, use this decision matrix.

CrystallizationTroubleshoot start Problem: Product Oils Out During Crystallization trituration Try Trituration: Add Hexanes/Pentane and sonicate start->trituration solid Did it solidify? trituration->solid recryst Recrystallize Solid (Solvent/Anti-Solvent) solid->recryst Yes seed Seed & Slow Cool: Dissolve in hot solvent, add seed crystal, cool at 1°C/min solid->seed No (Still Oil) chrom Last Resort: Column Chromatography seed->chrom Fails

Figure 2: Decision matrix for handling persistent oils.

Trituration Technique
  • Add Hexanes or Diethyl Ether to your oil.

  • Sonicate the flask or scratch the side vigorously with a glass rod.

  • Mechanism: The solvent dissolves the lipophilic impurities (the "grease") but not the polar sulfonamide. The mechanical energy (sonication/scratching) provides nucleation sites.

  • Decant the solvent.[2] Repeat if necessary.

Frequently Asked Questions (FAQ)

Q1: I tried the Acid-Base swing, but I got an emulsion that won't separate.

  • Cause: This often happens if the crude reaction mixture contained surfactants or if the pH change was too rapid.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire mixture through a pad of Celite . The solid particulates stabilizing the emulsion will get trapped, breaking the emulsion.

Q2: After basifying the aqueous layer, no precipitate formed.

  • Cause: Your product might be too water-soluble (common with small piperazines) or the volume of water is too high.

  • Fix:

    • Saturate the aqueous layer with solid NaCl (salting out).

    • Use Chloroform instead of DCM for extraction (better for polar amines).

    • Perform multiple extractions (5x) with smaller volumes of organic solvent.

Q3: My product is acid-sensitive (e.g., contains a Boc group or acetal). Can I use the swing method?

  • Answer: NO. Strong acid (pH < 2) will deprotect a Boc group.

  • Alternative: Use a mild Phosphate Buffer (pH 5-6) wash. The Boc-piperazine is not basic enough to protonate fully, but some impurities might be removed. However, you will likely need to rely on Column Chromatography (Gradient: Hexanes

    
     EtOAc) for these sensitive intermediates.
    

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Dunn, P. J., et al. (2011). "Green Chemistry Strategies for Drug Discovery." Royal Society of Chemistry.

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (For estimating piperazine basicity).

  • Scientific Update LLP. (2024). "Troubleshooting Crystallization: Oiling Out." Reaction Optimization Guidelines.

Sources

Troubleshooting low reactivity of aryl bromide in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Troubleshooting Low Reactivity of Aryl Bromides in Pd-Catalyzed Cross-Coupling

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Blocker for Lead Optimization)

Executive Summary

While aryl bromides are generally viewed as the "Goldilocks" electrophile—more reactive than chlorides and more stable than iodides—they frequently stall in complex drug discovery scaffolds. Low reactivity is rarely a "bad batch" of catalyst; it is almost always a kinetic bottleneck at the Oxidative Addition (OA) step or a catalyst deactivation pathway (Pd-black formation).

This guide moves beyond generic advice ("heat it up") to provide a mechanistic troubleshooting framework for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Part 1: The Diagnostic Workflow

Before altering variables, identify the mode of failure. Use this logic tree to diagnose the root cause based on crude reaction analysis (LCMS/NMR).

Technical Support Center: Removing Unreacted 4-Bromobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals facing the common challenge of removing excess 4-bromobenzenesulfonyl chloride (brosyl chloride) from reaction mixtures. Its high reactivity makes it a valuable reagent, but this same property complicates purification. This document offers a structured approach to troubleshooting and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess 4-bromobenzenesulfonyl chloride so critical?

A1: Leaving unreacted 4-bromobenzenesulfonyl chloride in your mixture is problematic for several reasons. As a potent electrophile, it can react in subsequent steps, leading to unintended byproducts and lowering the yield of your desired compound.[1][2][3] During purification, it can react with nucleophilic solvents (e.g., methanol in chromatography) or decompose on silica gel. Furthermore, it is sensitive to moisture and can slowly hydrolyze to form 4-bromobenzenesulfonic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[1][4][5]

Q2: What are the primary strategies for removing unreacted 4-bromobenzenesulfonyl chloride?

A2: There are three primary strategies, each with distinct advantages and applications:

  • Aqueous Basic Workup (Hydrolysis): Intentionally hydrolyzing the sulfonyl chloride to the water-soluble 4-bromobenzenesulfonic acid salt, which can be removed through liquid-liquid extraction.[6][7]

  • Nucleophilic Quenching: Reacting the sulfonyl chloride with a simple nucleophile (e.g., an amine) to form a sulfonamide. This new compound has different physical properties, often allowing for easier separation by extraction or chromatography.[6]

  • Scavenger Resins: Using a solid-supported nucleophile (typically an amine-based resin) to react with and sequester the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then simply removed by filtration.[6]

Q3: What are the products of 4-bromobenzenesulfonyl chloride hydrolysis?

A3: 4-Bromobenzenesulfonyl chloride reacts with water to produce 4-bromobenzenesulfonic acid and hydrogen chloride (HCl).[1][7] In the presence of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), the sulfonic acid is deprotonated to form its corresponding salt (e.g., sodium 4-bromobenzenesulfonate), which is highly water-soluble.[6][7]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: "After my reaction, I washed with water and brine, but I still have an oily, persistent residue in my product. What went wrong?"

This is a very common issue. The oily residue is likely unreacted 4-bromobenzenesulfonyl chloride. Its hydrolysis in neutral water is often slow and incomplete, and it is largely insoluble in water.[7]

Solution: Perform an Aqueous Basic Wash. By washing with an aqueous base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), you significantly accelerate the hydrolysis of the sulfonyl chloride to its highly water-soluble sulfonic acid salt. This salt will then readily partition into the aqueous layer during an extraction.[6][7]

  • Causality: The hydroxide or bicarbonate ions act as nucleophiles, attacking the electrophilic sulfur atom far more effectively than neutral water. This rapidly converts the water-insoluble sulfonyl chloride into an ionic salt that can be easily washed away.

See Protocol 1 for a detailed step-by-step guide.

Scenario 2: "My desired product is sensitive to water or basic conditions. How can I remove the excess sulfonyl chloride without destroying my compound?"

Solution A: Use a Nucleophilic Quenching Agent. Before any aqueous workup, add a small amount of a simple nucleophile like an amine (e.g., a few drops of propylamine or aniline). This will rapidly and selectively react with the excess sulfonyl chloride to form a stable sulfonamide. This new compound will have different polarity and solubility properties than your product, often making it easily separable by chromatography or a subsequent acidic/basic wash.

  • Causality: Amines are potent nucleophiles that react much faster with sulfonyl chlorides than water does. This allows you to neutralize the reactive electrophile under anhydrous conditions, protecting your sensitive product.

Solution B: Employ a Scavenger Resin. This is often the most elegant solution for sensitive substrates or for applications in parallel synthesis.[6] Amine-functionalized polystyrene or silica resins (e.g., PS-Trisamine) are added directly to the crude reaction mixture. The resin "scavenges" the excess sulfonyl chloride by reacting with it. The resulting resin-bound byproduct is then simply filtered away, leaving your product in solution.

  • Causality: The resin acts as a solid-phase quenching agent. Because the reactive species is immobilized, the workup is reduced to a simple filtration, completely avoiding aqueous or basic conditions that could harm the product.[6]

See Protocol 3 for a detailed workflow.

Scenario 3: "I've tried quenching and extraction, but my product and the unreacted sulfonyl chloride have nearly identical Rf values on a TLC plate. How can I separate them?"

This is a classic purification challenge where traditional methods fail.

Solution: Use a Scavenger Resin. This is the ideal application for scavenger resins. Since the separation mechanism is not based on polarity or solubility but on covalent capture of the impurity, it is highly effective even when chromatographic separation is impossible. After the resin has reacted with the 4-bromobenzenesulfonyl chloride, you filter the mixture. The product remains in the filtrate, while the impurity is permanently bound to the solid resin.[6]

Experimental Protocols

Protocol 1: Standard Aqueous Basic Workup (Hydrolysis)

This protocol is suitable for products that are stable to aqueous base.

  • Cool the Reaction: Once the primary reaction is complete, cool the mixture to 0 °C in an ice bath to control any exotherm during the quench.

  • Quench with Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue adding until gas evolution (CO₂) ceases. Stir vigorously for 30-60 minutes to ensure complete hydrolysis.[6][8]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[6]

  • Combine and Dry: Combine all organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6][8]

G A Reaction Complete B Cool to 0 °C A->B C Slowly add sat. NaHCO₃(aq) B->C D Stir for 30-60 min C->D E Transfer to Separatory Funnel D->E F Separate Layers E->F G Extract Aqueous Layer (x2) F->G H Combine Organic Layers G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Crude Product I->J

Caption: Workflow for a standard aqueous/basic workup.

Protocol 2: Nucleophilic Quench with an Amine

This protocol converts the sulfonyl chloride into a sulfonamide, which may be easier to separate.

  • Select Quenching Agent: Choose a simple primary or secondary amine (e.g., benzylamine, morpholine) that will form a sulfonamide with significantly different properties (polarity, acidity, basicity) than your desired product.

  • Quench Reaction: Once the primary reaction is complete, add the amine (1.5-2.0 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.

  • Stir: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Workup: Proceed with a standard extractive workup. The newly formed sulfonamide can often be removed by washing the organic layer with dilute acid (e.g., 1M HCl) if a basic amine was used, or by standard column chromatography.

Protocol 3: Removal Using a Polymer-Bound Scavenger Resin

This protocol is ideal for sensitive products or for high-throughput purification.

  • Choose the Resin: Select an appropriate amine-based scavenger resin, such as Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine). Use approximately 2-3 equivalents of the resin's loading capacity relative to the excess sulfonyl chloride.[6]

  • Add Resin: Add the scavenger resin directly to the crude reaction mixture.

  • Agitate: Stopper the flask and agitate the resulting slurry by shaking or stirring at room temperature. Reaction times can range from 2 to 16 hours. Monitor for the disappearance of the sulfonyl chloride by TLC.

  • Filter: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure to yield a cleaner crude product.[6]

G A Reaction Complete B Add Amine Scavenger Resin (e.g., PS-Trisamine) A->B C Agitate Slurry (2-16 h) B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Combine & Concentrate Filtrate E->F G Purified Crude Product F->G G node_end node_end A Is the product stable to aqueous base? B Is this for parallel synthesis or is chromatographic separation difficult? A->B  No M1 Use Aqueous Basic Workup A->M1  Yes C Can the new sulfonamide imurity be easily removed by extraction/chromatography? B->C  No M2 Use Scavenger Resin B->M2  Yes M3 Use Nucleophilic Quench C->M3  Yes M4 Re-evaluate Synthesis or use Scavenger Resin C->M4  No Start Select Removal Method Start->A

Sources

Technical Support Center: Stability of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a bifunctional building block containing a sulfonamide moiety and a secondary amine (piperazine ring).

In acidic media, this compound exhibits two distinct behaviors that are often confused by researchers:

  • Immediate Protonation (Reversible): The basic piperazine nitrogen accepts a proton (

    
    ), drastically increasing water solubility and potentially causing "disappearance" from organic layers during extraction.
    
  • Hydrolytic Cleavage (Irreversible): The sulfonamide bond (

    
    ) is generally stable in mild acids (pH 1–6) at room temperature. Degradation typically requires forcing conditions  (e.g., 
    
    
    
    , elevated temperatures
    
    
    ).

This guide provides the mechanistic grounding, troubleshooting decision trees, and validated protocols to distinguish between these two events.

Module 1: Chemical Behavior & Mechanism[1]

To troubleshoot effectively, you must understand the competing pathways. The molecule does not simply "degrade" in acid; it speciates.

The Protonation vs. Hydrolysis Pathway

The following diagram illustrates the fate of the molecule in acidic environments. Note that Path A is the dominant, rapid, and reversible event, while Path B is the slow, irreversible degradation event.

AcidStability cluster_legend Process Key Parent Parent Compound (Neutral/Organic Soluble) Acid Acidic Media (H+) Parent->Acid Salt Piperazinium Salt (Water Soluble / Stable) Acid->Salt Path A: Immediate (Reversible upon neutralization) Intermed Activated Sulfonamide (Protonated at Oxygen) Acid->Intermed Path B: Slow Equilibrium (Requires Heat/Strong Acid) Cleavage S-N Bond Cleavage (Irreversible) Intermed->Cleavage + H2O / Heat Products Degradation Products: 1. 4-Bromobenzenesulfonic acid 2. 2-Methylpiperazine Cleavage->Products key1 Green Path = Standard Behavior (Safe) key2 Red Path = Degradation (Avoid Heat)

Figure 1: Mechanistic pathway of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine in acid. Path A represents salt formation (solubility change), while Path B represents chemical degradation.

Mechanistic Insight[1][2]
  • The Piperazine Nitrogen (

    
    ):  In almost any acidic solution (pH < 7), the N4 nitrogen (distal to the sulfonyl group) will be fully protonated [1]. This forms a cationic species that is highly soluble in water and insoluble in non-polar organic solvents (DCM, Hexane).
    
  • The Sulfonamide Bond: Sulfonamides are significantly more stable to acid hydrolysis than carboxamides. The sulfur atom is already in a high oxidation state, and the

    
    -orbitals allow for resonance stabilization that resists nucleophilic attack by water unless the temperature is raised significantly [2].
    

Module 2: Troubleshooting Guide

Issue: "I treated my compound with acid, and now I can't recover it."

Use this decision matrix to diagnose the problem.

ObservationLikely CauseCorrective Action
Low recovery in organic layer after acid wash.Salt Formation. The compound is currently in the aqueous layer as the piperazinium hydrochloride salt.Neutralize: Adjust aqueous layer to pH > 10 using NaOH or

to deprotonate the amine, then extract with DCM or EtOAc.
New peaks in HPLC (retention time < 2 min).Hydrolysis. Sulfonic acid and piperazine fragments are very polar and elute near the void volume.Reduce Stress: Lower the temperature. If using acid for deprotection of other groups (e.g., Boc), switch to TFA/DCM at

instead of HCl/Heat.
Precipitation upon adding acid.Salting Out. The hydrochloride salt of the sulfonamide has crystallized.Filter & Dry: This is likely pure product salt. Verify by dissolving a small amount in water; if it dissolves clear, it is the salt.
Peak tailing in HPLC.Silanol Interaction. The basic piperazine is interacting with the column stationary phase.Method Fix: Add 0.1% TFA or Formic Acid to the mobile phase (See Module 3).

Module 3: Validated Experimental Protocols

Acid Stability Stress Test

Before scaling up a reaction involving acidic conditions, run this micro-scale validation.

Reagents:

  • Compound (10 mg)

  • Solvent A: 1N HCl (Aqueous)

  • Solvent B: 1N HCl in Dioxane (Anhydrous conditions)

Protocol:

  • Prepare: Dissolve 5 mg of compound in 1 mL of Solvent A and 5 mg in 1 mL of Solvent B.

  • Incubate: Hold at Room Temperature (25°C) for 4 hours.

  • Check Point 1: Analyze 10 µL aliquot by HPLC.

    • Pass Criteria: Purity > 98% (No new peaks).

  • Stress: Heat samples to 60°C for 2 hours.

  • Check Point 2: Analyze 10 µL aliquot by HPLC.

    • Result: If degradation > 5% is observed, the sulfonamide bond is labile under these specific thermal conditions.

Recommended HPLC Method

Standard neutral gradients often fail for piperazines due to peak broadening. Use this acidic method to ensure sharp peaks and accurate integration.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse phase stability.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA pairs with the piperazine amine, masking the charge and preventing silanol drag [3].
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A.
Gradient 5% B to 95% B over 8 minutesGeneral screening gradient.
Detection UV @ 254 nmDetects the bromobenzene chromophore.
Flow Rate 1.0 mL/minStandard backpressure management.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to remove a Boc group from the piperazine nitrogen if this sulfonamide is present? A: Yes. The sulfonamide bond is stable enough to withstand standard Boc deprotection conditions (e.g., 4M HCl in Dioxane, RT, 1-2 hours). Hydrolysis of the sulfonamide typically requires aqueous acid and heat. Ensure the reaction remains anhydrous if possible to further minimize hydrolysis risk.

Q2: Why does my compound elute as two peaks? A: If your compound is racemic (the methyl group at position 3), you should see one peak on an achiral column. If you see two peaks, check:

  • Isomerization: Unlikely under standard conditions.

  • Rotamers: Sulfonamides can exhibit rotamers, but these usually coalesce at RT.

  • Hydrolysis: Check if one peak corresponds to the sulfonic acid byproduct (usually elutes very early).

Q3: How should I store the hydrochloride salt of this compound? A: Store in a desiccator at 4°C. Piperazine salts are hygroscopic. Moisture absorption can lead to weighing errors and potential slow hydrolysis over months if the pH of the adsorbed water layer drops significantly.

Q4: Is the 4-Bromo group stable in acid? A: Yes. Aryl bromides are chemically inert to non-oxidizing acids (HCl,


, TFA). They will not hydrolyze.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[2]

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271.

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Spectrum, A Structural Confirmation

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a key intermediate, incorporating the versatile piperazine scaffold and a functionalized aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for its structural verification.

This guide moves beyond a simple peak-list interpretation. It is designed to provide a deeper understanding of the ¹H NMR spectrum of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, grounded in the principles of chemical environment, spin-spin coupling, and conformational dynamics. We will compare the final product's spectrum with its precursors, providing a self-validating framework for confirming successful synthesis and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the title compound. These predictions are derived from established chemical shift principles and data from analogous structures found in the literature.[1][2][3][4]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Ar-H (ortho to SO₂)7.75 - 7.85d (AA'BB')2HJ ≈ 8.5Part of a classic AA'BB' system, deshielded by the electron-withdrawing sulfonyl group.
Ar-H (ortho to Br)7.65 - 7.75d (AA'BB')2HJ ≈ 8.5The second part of the AA'BB' system.
Piperazine CH (adjacent to CH₃)~3.9 - 4.1m1H-Expected to be a complex multiplet due to multiple couplings and conformational effects. Deshielded by the sulfonyl group.
Piperazine CH₂ (adjacent to SO₂)~3.6 - 3.8m2H-Deshielded due to the direct attachment to the electron-withdrawing sulfonyl group. Often appears as broad or complex signals.
Piperazine CH (adjacent to NH)~2.8 - 3.0m1H-Part of the "amine side" of the piperazine ring.
Piperazine CH₂ (adjacent to NH)~2.6 - 2.8m2H-Signals from the "amine side" of the ring, less deshielded than the "sulfonamide side".
NH Variablebr s1H-Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
CH₃ 1.05 - 1.15d3HJ ≈ 6.5Appears as a doublet due to coupling with the adjacent methine proton (CH).

In-Depth Spectral Analysis

The Aromatic Region (δ 7.6 - 7.9 ppm)

The 4-bromobenzenesulfonyl moiety presents a classic p-disubstituted aromatic system. The two substituents, the sulfonyl group (-SO₂) and the bromine atom (-Br), have different electronic effects, leading to a predictable splitting pattern.

  • Causality: The electron-withdrawing nature of the sulfonyl group strongly deshields the ortho protons, shifting them downfield. The bromine atom has a weaker effect. This electronic differentiation results in an AA'BB' spin system, which often appears as two distinct doublets.[5][6] The protons ortho to the sulfonyl group are expected around δ 7.75-7.85 ppm, while those ortho to the bromine atom appear slightly upfield at δ 7.65-7.75 ppm.

The Piperazine Ring Region (δ 2.6 - 4.1 ppm): A Study in Dynamics

The piperazine protons are the most complex region of the spectrum. The introduction of the bulky and electron-withdrawing sulfonyl group on one nitrogen and a methyl group at the 3-position breaks the molecule's symmetry and introduces significant conformational constraints.

  • Expert Insight: In solution, N-substituted piperazines often exist as a mixture of conformers due to two primary dynamic processes: the slow rotation around the N-S bond (amide-like restricted rotation) and the chair-chair interconversion of the piperazine ring.[1][2][7] This can lead to significant signal broadening at room temperature. For some substituted piperazines, distinct signals for axial and equatorial protons may even be observed, especially at lower temperatures.[1]

  • Signal Breakdown:

    • "Sulfonamide Side" (δ ~3.6 - 4.1 ppm): The protons on the carbons directly attached to the sulfonylated nitrogen (C2 and C6) are the most deshielded. The proton at C3, being a methine, will appear as a complex multiplet.

    • "Amine Side" (δ ~2.6 - 3.0 ppm): The protons on the carbons adjacent to the secondary amine (C5) are less affected by the sulfonyl group and thus resonate at a higher field, in a range typical for N-alkyl piperazines.[8][9]

The Aliphatic Methyl Group (δ ~1.1 ppm)

The methyl group at the C3 position provides a clear and diagnostically useful signal. It is expected to resonate upfield, appearing as a clean doublet with a coupling constant (J) of approximately 6.5 Hz due to spin-spin coupling with the single proton on C3.

Comparative Analysis: Product vs. Precursors

A robust method for confirming reaction success is to compare the ¹H NMR spectrum of the product with its starting materials. This comparison validates the formation of new covalent bonds and the disappearance of reactive functional groups.

CompoundKey ¹H NMR FeaturesStatus in Product Spectrum
4-Bromobenzenesulfonyl Chloride Aromatic signals (AA'BB' system) around δ 7.8-8.0 ppm.[6]Aromatic pattern is retained but shifted slightly upfield due to replacement of -Cl with the piperazine moiety.
3-Methylpiperazine Piperazine ring protons in the δ 2.5-3.0 ppm range. A methyl doublet around δ 1.0 ppm.Piperazine signals are significantly altered and shifted downfield, especially on the sulfonated side. The methyl doublet is retained.
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Shows features of both precursors, with key chemical shift changes confirming N-S bond formation.CONFIRMED

Experimental Protocols & Workflow

Standard ¹H NMR Sample Preparation Protocol

A self-validating protocol ensures reproducibility and data integrity.

  • Mass Measurement: Accurately weigh 5-10 mg of the dried 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, especially for the NH proton.[10][11][12]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift calibration, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.[13]

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.7 mL) A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum (e.g., 400 MHz, 16 scans) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate Spectrum (e.g., to TMS or solvent) J->K L Integrate Peaks & Assign Signals K->L M M L->M Final Structure Confirmation

Caption: Standard workflow for ¹H NMR analysis.

Structure-Spectrum Correlation Diagram

This diagram illustrates the direct relationship between the molecular structure and its corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of molecular protons to spectral regions.

Conclusion

The ¹H NMR spectrum of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is rich with structural information. The aromatic region confirms the integrity of the bromobenzenesulfonyl group, while the distinct doublet in the aliphatic region verifies the presence of the methyl group. The complex, and often broad, signals of the piperazine ring are not an anomaly but rather a signature of the conformational rigidity imposed by the N-sulfonylation, providing advanced insight into the molecule's solution-state behavior. By comparing this spectral fingerprint against those of its precursors, researchers can confidently validate the successful synthesis of this important chemical intermediate.

References

  • BenchChem. 4-Bromobenzenesulfonyl Chloride | Research Chemical.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ChemicalBook. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling.
  • PMC. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • University of Calgary. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • ResearchGate. (2016). 1 H NMR spectra of compound 3a measured in five different solvents.
  • Magnetic Resonance in Chemistry. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines.
  • PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine.

Sources

Technical Guide: IR Characterization of Sulfonyl and Piperazine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the identification and differentiation of sulfonyl (


) and piperazine moieties using Infrared (IR) spectroscopy. Targeted at drug development scientists, this document moves beyond basic peak assignment to explore the vibrational mechanics, distinguishing features, and experimental protocols necessary for validating these critical pharmacophores in complex matrices.

Vibrational Mechanics & Spectral Signatures[1][2][3][4][5]

The Sulfonyl Group ( )

The sulfonyl group is a rigid, polar moiety characterized by two distinct S=O bonds. Unlike the carbonyl group (


), which displays a single stretching band, the mechanical coupling of the two S=O oscillators results in a split signal: Asymmetric  and Symmetric  stretching.
  • Asymmetric Stretching (

    
    ):  The two oxygen atoms move in opposite directions relative to the sulfur. This mode requires higher energy and appears at higher wavenumbers (
    
    
    
    ).[1]
  • Symmetric Stretching (

    
    ):  The two oxygen atoms expand and contract in phase. This appears at lower wavenumbers (
    
    
    
    ).[1]

Diagnostic Rule: The presence of both strong bands is required to confirm a sulfone. A single band in this region often indicates a sulfoxide (


) or other functionality.[1]
The Piperazine Ring

Piperazine is a saturated six-membered heterocycle containing two nitrogen atoms.[1] Its IR spectrum is defined by ring skeletal vibrations and the specific environment of the amine (secondary vs. tertiary).

  • NH Stretching (

    
    ):  In secondary amines (unsubstituted N), a sharp band appears at 
    
    
    
    .[1] This band disappears in
    
    
    -disubstituted piperazines.[1]
  • "Bohlmann" Type Bands (C-H/Lone Pair Interaction): When the nitrogen lone pair is anti-periplanar to adjacent C-H bonds, a decrease in the C-H force constant occurs. This results in characteristic low-frequency C-H stretching bands near ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , appearing as a shoulder on the main alkyl C-H envelope.
    
  • Ring Skeletal Modes: Complex coupling of C-C and C-N stretching occurs in the fingerprint region (

    
    ).
    
Comparative Data Table
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Notes
Sulfonyl (

)

(Asymmetric)
1300 – 1350 StrongOften splits into a doublet in solid state.[1]

(Symmetric)
1120 – 1160 StrongVery stable position; less sensitive to R-groups.[1]
Sulfonamide

3200 – 3300MediumDistinct from amine NH; often sharp.[1]
Piperazine

(Secondary)
3200 – 3500Med/WeakBroadens significantly if H-bonding is present.[1]

(Lone Pair)
2700 – 2800 Weak"Bohlmann-type" bands; indicative of cyclic amines.[1]
Ring Breathing~1000WeakCharacteristic of the 6-membered ring system.[1][2]
C-N Stretch1250 – 1320MediumOverlaps with

; use caution.[1]

Visualization: Spectral Identification Logic

The following diagram illustrates the logical decision tree for distinguishing sulfonyl and piperazine derivatives from common analogs (e.g., sulfoxides, morpholines).

SpectralLogic Start Unknown Sample Spectrum CheckHighFreq Check 1300-1350 cm⁻¹ (Region I) Start->CheckHighFreq CheckNH Check 3200-3500 cm⁻¹ (NH Stretch) Start->CheckNH CheckLowFreq Check 1120-1160 cm⁻¹ (Region II) CheckHighFreq->CheckLowFreq Strong Band Present SulfoxideSuspect Suspect Sulfoxide (S=O) Check 1030-1070 cm⁻¹ CheckHighFreq->SulfoxideSuspect Band Absent/Weak SulfoneConfirmed Sulfonyl Group (SO₂) Confirmed CheckLowFreq->SulfoneConfirmed Strong Band Present CheckLowFreq->SulfoxideSuspect Band Absent CheckBohlmann Check 2700-2800 cm⁻¹ (Low Freq C-H) CheckNH->CheckBohlmann Band Present CheckNH->CheckBohlmann Band Absent PiperazineSec Secondary Piperazine (Free NH) CheckBohlmann->PiperazineSec Band Present + NH Present PiperazineTert Tertiary Piperazine (N-Substituted) CheckBohlmann->PiperazineTert Band Present + NH Absent MorpholineSuspect Suspect Morpholine Check C-O-C (~1100 cm⁻¹) CheckBohlmann->MorpholineSuspect Band Absent

Figure 1: Decision logic for confirming sulfonyl and piperazine pharmacophores based on IR spectral bands.

Experimental Protocol: Validated Workflow

Sample Preparation Strategy

The physical state of the sample critically affects the IR spectrum, particularly for piperazine salts (often hygroscopic) and sulfonyl polymorphs.

  • Technique A: Attenuated Total Reflectance (ATR)

    • Best for: Rapid screening, polymorph identification.[1]

    • Crystal Contact: Ensure high pressure on the diamond crystal. Sulfonyl bands are intense; poor contact yields noisy "derivative-shaped" peaks.[1]

    • Warning: ATR corrects for penetration depth. Relative intensities at lower wavenumbers (e.g.,

      
       at 1150 
      
      
      
      ) may appear stronger compared to transmission spectra.[1]
  • Technique B: KBr Pellet (Transmission)

    • Best for: Resolution of fine splitting patterns and weak "Bohlmann" bands.

    • Protocol:

      • Dry KBr powder at 110°C for 2 hours to remove water (interferes with NH region).

      • Mix sample:KBr at a 1:100 ratio.[1]

      • Press at 8-10 tons for 2 minutes.

      • Validation: The pellet must be translucent. An opaque pellet causes scattering (Christiansen effect), distorting the baseline near the high-frequency NH bands.

Differentiation Protocol (Step-by-Step)
  • Baseline Correction: Apply automatic baseline correction. Sloping baselines in the 3000

    
     region can obscure the weak C-H/lone-pair bands of piperazine.
    
  • Sulfonyl Validation:

    • Locate the peak at ~1320

      
      .
      
    • Locate the peak at ~1150

      
      .
      
    • Self-Check: Calculate the ratio of intensities. For pure sulfones,

      
      .[1] If one is significantly weaker, investigate potential overlap with C-N or C-O modes.[1]
      
  • Piperazine Validation:

    • Zoom into 2600–3000 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1] Look for the "shoulder" on the lower energy side of the main alkyl C-H bands.
      
    • If the sample is a salt (e.g., Piperazine

      
       2HCl), the protonation of the nitrogen eliminates the lone pair. Crucial:  The "Bohlmann" bands will disappear, and a broad ammonium (
      
      
      
      ) band will appear at 2400–3000
      
      
      . To confirm the ring, neutralize a small aliquot with NaOH, extract into
      
      
      , and run the film.

Mechanistic Visualization: Vibrational Modes[5]

This diagram details the atomic movements responsible for the characteristic bands.[3]

VibrationModes cluster_Sulfonyl Sulfonyl Group (SO₂) cluster_Piperazine Piperazine Ring S_Atom Sulfur AsymMode Asymmetric Stretch (~1320 cm⁻¹) High Energy S_Atom->AsymMode Dipole Change (Large) O_Atoms Oxygens O_Atoms->AsymMode Out-of-phase SymMode Symmetric Stretch (~1150 cm⁻¹) Low Energy O_Atoms->SymMode In-phase N_LonePair N-Lone Pair Bohlmann Lone Pair/C-H Interaction (~2700-2800 cm⁻¹) N_LonePair->Bohlmann Orbital Overlap CH_Bond C-H Bond (Anti-periplanar) CH_Bond->Bohlmann Weakens Bond RingSkel Ring Breathing/Stretching (1000-1200 cm⁻¹)

Figure 2: Mechanistic origin of key vibrational bands for Sulfonyl and Piperazine groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for fundamental band assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Piperazine and Sulfonyl Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Authoritative source for detailed frequency tables).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[1] (Source for "Bohlmann" band theory in cyclic amines).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[1] Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Brominated Sulfonyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated Sulfonyl Piperazines (BSPs) represent a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability or enhance receptor affinity in drug candidates. For analytical scientists and drug developers, characterizing these compounds requires a distinct approach compared to their chlorinated or non-halogenated analogs.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of BSPs against alternative scaffolds (Chlorinated and Non-halogenated). It focuses on the unique isotopic signatures, specific bond cleavage energetics, and diagnostic ion generation that define the "analytical performance" of this chemical class.

Part 1: Isotopic Signature & Precursor Identification

The primary differentiator of brominated compounds in mass spectrometry is the unique isotopic abundance of bromine (


 and 

). Unlike chlorine or fluorine, bromine provides a distinctive 1:1 doublet that serves as an immediate diagnostic tag.
Comparative Isotopic Performance

The following table compares the MS1 (Precursor Ion) characteristics of BSPs versus common alternatives.

FeatureBrominated Scaffold (Product) Chlorinated Alternative Non-Halogenated / Fluorinated
Isotopes

(50.7%),

(49.3%)

(75.8%),

(24.2%)

(100%),

(99.9%)
MS Pattern 1:1 Doublet (

,

)
3:1 Asymmetric (

,

)
Singlet (

only)
Peak Spacing 2.0 Da2.0 DaN/A
Diagnostic Utility High: Immediate visual confirmation of Br presence.Medium: recognizable, but less distinct in complex matrices.Low: Requires high-resolution MS (HRMS) for confirmation.

Analytical Insight: The 1:1 isotopic signature of BSPs persists in any fragment ion retaining the bromine atom. This allows researchers to map the location of the halogen substituent simply by tracking the doublet pattern through the MS/MS spectrum [1].

Part 2: Fragmentation Mechanics & Pathways

When subjected to Collision-Induced Dissociation (CID), Brominated Sulfonyl Piperazines undergo three competitive fragmentation pathways. Understanding these allows for the differentiation of BSPs from structural isomers.

Mechanism A: Sulfonyl Elimination ( Extrusion)

A hallmark of arylsulfonamides is the extrusion of sulfur dioxide (


, 64 Da).[1]
  • Process: Rearrangement involving the migration of the piperazine nitrogen to the aryl ring, followed by the ejection of neutral

    
    .
    
  • Comparison: Electron-withdrawing groups (like Br and Cl) on the aryl ring destabilize the S-N bond, promoting this fragmentation pathway compared to non-halogenated analogs [2].

  • Result: Formation of a [M+H - 64]

    
     ion.
    
Mechanism B: Piperazine Ring Cleavage

The piperazine ring typically fragments via internal C-N bond cleavages or Retro-Diels-Alder (RDA) type mechanisms.

  • Diagnostic Ions:

    • 
       56:  Aziridinium ion (common in unsubstituted piperazines).
      
    • 
       70:  Piperazine ring fragment (
      
      
      
      ).
    • 
       119:  Phenylaziridinium (if the aryl group is attached directly to N, though less common in sulfonyl variants) [3].
      
Mechanism C: Carbon-Halogen Bond Lability

This is where BSPs differ significantly from Chlorinated alternatives.

  • Bond Strength: The C-Br bond (

    
    276 kJ/mol) is weaker than the C-Cl bond (
    
    
    
    338 kJ/mol).
  • Performance Consequence: BSPs are more likely to show radical loss of the halogen (

    
    , 79/81 Da) or loss of HBr (80/82 Da) at lower collision energies than their chlorinated counterparts.
    
  • Data Interpretation: If the 1:1 doublet pattern disappears in a fragment ion, the bromine has been lost.

Part 3: Standardized Experimental Protocol

To ensure reproducible fragmentation data for library generation or metabolite identification, the following self-validating protocol is recommended.

Workflow: ESI-MS/MS Characterization[2][3][4][5][6][7][8][9][10]
  • Sample Preparation: Dissolve compound to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

    • Rationale: Piperazines are basic (

      
      ); ESI+ yields abundant 
      
      
      
      precursor ions.
  • Direct Infusion: Infuse at 5-10 µL/min.

  • MS1 Scan: Acquire range

    
     100–600.
    
    • Validation: Confirm presence of parent ion with 1:1 doublet intensity.

  • MS2 Acquisition (CID):

    • Select the

      
       isotope (
      
      
      
      ) as the precursor.
    • Apply stepped Collision Energy (CE): 15, 30, 45 eV.

    • Rationale: Stepped CE ensures capture of both labile fragments (loss of

      
      ) and stable core fragments (piperazine ring smash).
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic Brominated Benzenesulfonyl Piperazine.

BSP_Fragmentation cluster_legend Key Diagnostic Events Parent [M+H]+ Precursor (Brominated Sulfonyl Piperazine) 1:1 Isotope Pattern Rearrangement Transition State (Ipso-Rearrangement) Parent->Rearrangement CID Energy Debrominated [M+H - Br]+ (Radical Loss) Parent->Debrominated High CE - Br radical Desulfonylated [M+H - SO2]+ (Aryl-Piperazine Adduct) Retains Br (1:1) Rearrangement->Desulfonylated - SO2 (64 Da) (Major Pathway) PiperazineFrag Piperazine Ring Opening (Immonium Ions) Desulfonylated->PiperazineFrag Ring Cleavage ArylCation Bromophenyl Cation [Br-Ph]+ Desulfonylated->ArylCation N-C Bond Break Legend1 Blue: Parent Ion (Doublet) Legend2 Green: Diagnostic Loss of SO2 Legend3 Red: Aryl Core

Figure 1: Competitive fragmentation pathways of Brominated Sulfonyl Piperazines. The primary pathway involves


 extrusion (Green), retaining the bromine signature. High energy collisions may result in de-bromination (Dashed).

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Validation

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Among the diverse chemical entities, piperazine sulfonamides represent a significant class of compounds with a wide range of therapeutic applications. Their inherent polarity and structural characteristics, however, can present unique challenges for purity analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of piperazine sulfonamides, offering experimentally-grounded insights to inform your analytical strategy.

The Analytical Imperative: Why Purity Matters for Piperazine Sulfonamides

The purity profile of a piperazine sulfonamide API is a critical quality attribute. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, byproducts, and degradation products.[1][2] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Therefore, robust and reliable analytical methods are essential to detect, identify, and quantify these impurities to ensure the final drug product meets stringent regulatory standards.

The Workhorse of Purity Analysis: A Head-to-Head Comparison of HPLC Techniques

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for pharmaceutical analysis due to its versatility and compatibility with a broad range of compounds. However, the unique properties of piperazine sulfonamides, particularly their basic piperazine moiety and acidic sulfonamide group, necessitate a careful consideration of the chromatographic mode.

Reversed-Phase HPLC (RP-HPLC): The Go-To Method

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. For piperazine sulfonamides, a common approach involves using a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3][4]

Expert Insight: The choice of buffer and its pH is critical. To ensure good peak shape and retention for the basic piperazine group, a pH below its pKa is generally preferred to keep it in its ionized form. Conversely, a pH above the pKa of the acidic sulfonamide group will also lead to its ionization. Finding an optimal pH that provides a balance of retention and peak symmetry for both the parent compound and its potential impurities is a key aspect of method development.

A simple, reliable, and sensitive RP-HPLC method was developed for the quantitative determination of 4-amino benzene sulphonamide in sulphonamide hydrochloride using a YMC-Triart C8 column.[5] The mobile phase composition, flow rate, and detection wavelength were optimized to achieve good resolution and sensitivity.[5]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): Enhancing Retention of Polar Analytes

For highly polar piperazine sulfonamides or their impurities that exhibit poor retention on traditional RP-HPLC columns, ion-pair chromatography is a powerful alternative. This technique involves adding an ion-pairing reagent to the mobile phase.[6][7] This reagent, which has a hydrophobic part and an ionic part, forms a neutral ion-pair with the ionized analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column.[6][7]

For acidic sulfonamides, a basic ion-pairing reagent like tetrabutylammonium is used.[6] For the basic piperazine moiety, an acidic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonate) is employed.[7][8]

Expert Insight: While effective, IP-RP-HPLC has its drawbacks. Ion-pairing reagents can be aggressive to the stationary phase, leading to shorter column lifetimes. They can also cause issues with mass spectrometry (MS) detection due to ion suppression and contamination of the ion source.[7] Therefore, the use of volatile ion-pairing reagents is recommended when LC-MS is the intended detection method.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): A Paradigm Shift for Polar Compounds

HILIC is an increasingly popular technique for the separation of highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[9][10][11][12] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10][11][12] A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this aqueous layer and the bulk organic mobile phase.[10][11]

Expert Insight: HILIC can be an excellent choice for the analysis of piperazine sulfonamides, especially for separating them from polar impurities. The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity with electrospray ionization mass spectrometry (ESI-MS) due to more efficient desolvation.[9][11][13] However, method development in HILIC can be more complex than in RP-HPLC, with factors like buffer choice and concentration playing a significant role in selectivity.

Performance Comparison: A Data-Driven Decision Matrix

The choice of the optimal HPLC method depends on the specific analytical challenge. The following table provides a comparative overview of the three main techniques discussed.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLC (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Forms neutral ion-pairs to increase retention of ionic analytes.Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[10][11]
Best Suited For Moderately polar to non-polar piperazine sulfonamides and their impurities.Highly polar or ionic piperazine sulfonamides and impurities with poor retention in RP-HPLC.Very polar and hydrophilic piperazine sulfonamides and impurities.[9][10][11]
Advantages Robust, well-established, wide range of column chemistries available.Significantly improves retention of polar and ionic compounds.Excellent for very polar compounds, enhanced MS sensitivity.[9][11][13]
Disadvantages Poor retention for very polar compounds.Can lead to shorter column life, potential for MS incompatibility due to ion suppression.[7]Method development can be more complex, potential for longer equilibration times.
MS Compatibility Generally good.Can be problematic with non-volatile ion-pairing reagents.[7]Excellent, due to high organic content in the mobile phase.[9][11][13]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, here are representative starting protocols for each method. It is crucial to note that these are starting points and will likely require optimization for your specific piperazine sulfonamide and impurity profile.

Protocol 1: Standard Reversed-Phase HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 254 nm or a more specific wavelength based on the analyte's chromophore.

  • Injection Volume: 10 µL.

Protocol 2: Ion-Pair Reversed-Phase HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 5 mM Sodium Heptanesulfonate in 25 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Isocratic: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: HILIC Method
  • Column: Bare Silica or Amide, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm or MS detection.

  • Injection Volume: 5 µL.

The Rise of UPLC: A Faster and More Sensitive Alternative

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles and operates at higher pressures than conventional HPLC.[14][15] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[14][15][16] For high-throughput purity analysis of piperazine sulfonamides, UPLC can offer a considerable advantage in terms of efficiency and reduced solvent consumption.[14][16] A comparative study on the determination of sulfonamides in egg and honey showed that UPLC shortened the separation time by about 30% and provided better resolution compared to conventional LC.[17]

Visualizing the Workflow: A Guide to Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate HPLC method for piperazine sulfonamide purity analysis.

MethodSelection cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Evaluation & Optimization cluster_3 Final Method Analyte Piperazine Sulfonamide (Known Polarity?) RP_HPLC Reversed-Phase HPLC (Standard Protocol) Analyte->RP_HPLC Start Here IP_HPLC Ion-Pair RP-HPLC (For Poor Retention) RP_HPLC->IP_HPLC Poor Retention HILIC HILIC (For Very Polar Analytes) RP_HPLC->HILIC Very Poor Retention (Highly Polar) Evaluation Evaluate: - Retention - Peak Shape - Resolution RP_HPLC->Evaluation Good Retention? IP_HPLC->Evaluation HILIC->Evaluation Optimization Optimize: - Mobile Phase - Gradient - Column Chemistry Evaluation->Optimization No FinalMethod Validated HPLC Method Evaluation->FinalMethod Yes Optimization->RP_HPLC

Caption: Decision workflow for selecting an HPLC purity analysis method.

Conclusion: A Tailored Approach is Key

There is no one-size-fits-all solution for the HPLC purity analysis of piperazine sulfonamides. A thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development, is paramount. For routine analysis of moderately polar compounds, RP-HPLC remains a robust and reliable choice. For more challenging separations involving highly polar analytes, IP-RP-HPLC and HILIC offer powerful alternatives. The advent of UPLC technology further enhances the speed and sensitivity of these analyses, enabling more efficient and comprehensive purity profiling. By carefully considering the principles, advantages, and limitations of each technique, researchers can confidently select and validate the most appropriate HPLC method to ensure the quality and safety of these important pharmaceutical compounds.

References

  • PubMed. (1989). Ion-pair HPLC study of sulfonamides, barbiturates and antiphlogistic acids on a dynamically modified silica gel stationary phase. Acta Pharmaceutica Hungarica. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]

  • United States Department of Agriculture. (2011). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • LCGC International. Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. [Link]

  • ResearchGate. Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • ResearchGate. Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. [Link]

  • Labcompare. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Springer. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • ResearchGate. Rapid determination of sulfonamide residues in honey samples using non‐targeted liquid chromatography‐high resolution mass spectrometry. [Link]

  • ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]

  • ResearchGate. Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • Journal of AOAC International. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • PMC. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • LCGC International. (2020). HILIC: The Pros and Cons. [Link]

  • Veeprho. Amine Di piperazine impurity. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • LCGC International. (2020). HILIC: The Pros and Cons. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Laboratory Safety and Operational Integrity

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical compounds are becoming increasingly common. Among these, sulfonylpiperazine derivatives are significant due to their versatile applications in drug discovery. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine to ensure the safety of laboratory personnel and the integrity of the research.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is classified with the following hazards:

  • Acute Oral, Dermal, and Inhalation Toxicity (Category 4): This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation (Category 2): It is known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2A): It can cause serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3][4]

Given these hazards, adherence to strict safety protocols is not merely a recommendation but a necessity. The toxicological properties of this specific compound have not been fully investigated, which warrants a cautious approach.[3][5]

Core Principles of Safe Handling: The "ALARP" Approach

The As Low As Reasonably Practicable (ALARP) principle should govern all interactions with this compound. This means taking all feasible measures to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine.[6][7] The following table summarizes the required PPE:

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Tightly fitting chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are required to protect against splashes and dust.[8][9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[9]
Skin/Body Chemical-resistant lab coat or coverallsA lab coat made of a chemical-resistant material such as Nomex® or Tyvek is essential to protect against skin contact.[9][10] Standard cotton lab coats may not offer sufficient protection. Ensure the lab coat is fully buttoned.[9] For tasks with a higher risk of splashing, consider a chemical-resistant apron or a full-body suit.[6][7]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile or neoprene gloves provide adequate protection for incidental contact.[9][10] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation or punctures before use and change them immediately upon contamination.[9] Double-gloving is recommended for enhanced protection.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorAll handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust.[4][8] If engineering controls are not sufficient to maintain exposure below permissible limits, or if irritation is experienced, a properly fitted respirator is mandatory.[8][9]
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.[9] Leather or other porous materials are not recommended as they can absorb chemicals.

Step-by-Step Operational Protocols

Adherence to a standardized workflow is crucial for minimizing risk. The following diagram and steps outline the safe handling procedure for 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Fume Hood Prep->Inspect Verify Airflow Gather Gather Materials Inspect->Gather Assemble Equipment Weigh Weigh Compound Gather->Weigh Inside Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Use Spatula React Perform Reaction Transfer->React Monitor Closely Decontaminate Decontaminate Work Area React->Decontaminate After Reaction Completion Doff Doff PPE Decontaminate->Doff Proper Sequence Dispose Dispose of Waste Doff->Dispose Segregated Waste Streams

Caption: Workflow for the safe handling of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine.

I. Preparation Phase

  • Don Personal Protective Equipment: Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and reaction vessels, and place them inside the fume hood before introducing the chemical.

II. Handling Phase

  • Weighing: Carefully weigh the desired amount of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine on a tared weighing paper or in a suitable container inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the compound to the reaction vessel. If any material is spilled, decontaminate the area immediately (see Section 5).

  • Reaction: Once the compound is in the reaction vessel, proceed with the experimental protocol. Keep the reaction within the fume hood and monitor it closely.

III. Cleanup and Disposal Phase

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly after removing all PPE.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and any excess compound, in a clearly labeled hazardous waste container.[3][4][5] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water and seek immediate medical attention.[2][5][8]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Storage and Stability

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][11] It is noted to be hygroscopic and light-sensitive, so protection from moisture and light is important.[8] Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, fostering a safer research environment for everyone.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.